Mesdopetam hemitartrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H42F2N2O12S2 |
|---|---|
分子量 |
700.8 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;bis(N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine) |
InChI |
InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChIキー |
OEGCTXJJFKXVFI-CEAXSRTFSA-N |
異性体SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Dopamine D3 Receptor Binding Affinity of IRL790 (Mesdopetam): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL790, also known as mesdopetam, is a novel psychoactive compound under investigation for the treatment of motor and psychiatric complications associated with Parkinson's disease.[1] Its mechanism of action is primarily attributed to its interaction with the dopamine (B1211576) D3 receptor (D3R). This technical guide provides an in-depth analysis of the binding affinity of IRL790 for the dopamine D3 receptor, including its selectivity profile and the underlying experimental methodologies.
Dopamine D3 Receptor Binding Affinity and Selectivity
IRL790 exhibits a notable affinity for the human dopamine D3 receptor, acting as an antagonist.[1][2] Preclinical studies have quantified its binding affinity, demonstrating a clear preference for the D3 receptor subtype over the D2 subtype. This selectivity is a key feature of its pharmacological profile.
Quantitative Binding Data
The binding affinities of IRL790 for various dopamine receptor subtypes and other relevant central nervous system targets are summarized in the table below. This data is compiled from in vitro radioligand binding assays.
| Receptor/Target | Ligand | Kᵢ (nM) | IC₅₀ (µM) | Species/Source | Reference |
| Dopamine D3 | IRL790 | 90 | 9.8 | Human (recombinant) | [1][2] |
| Dopamine D2 | IRL790 | 850 | - | Not Specified | [3] |
| Sigma σ₁ | IRL790 | 870 | - | Not Specified | |
| Serotonin 5-HT₁ₐ | IRL790 | Some Affinity | - | Not Specified | |
| Serotonin 5-HT₂ₐ | IRL790 | Some Affinity | - | Not Specified |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. A lower Kᵢ value indicates a higher binding affinity.
The data clearly indicates that IRL790 possesses a roughly 9.4-fold higher affinity for the dopamine D3 receptor compared to the D2 receptor.
Experimental Protocols
The characterization of IRL790's binding affinity relies on established in vitro pharmacological assays. While specific, detailed protocols for every cited value are not always publicly available, the following sections describe the standard methodologies employed for such investigations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Objective: To determine the inhibition constant (Kᵢ) of IRL790 for the dopamine D3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human dopamine D3 receptor or from brain tissue known to have a high density of D3 receptors. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-Spiperone or a more D3-selective radioligand) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled IRL790.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of IRL790 that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays (cAMP)
Functional assays are employed to determine the pharmacological action of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For Gαi/o-coupled receptors like the dopamine D3 receptor, a common functional readout is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To characterize IRL790 as a dopamine D3 receptor antagonist.
General Protocol:
-
Cell Culture: A cell line stably expressing the human dopamine D3 receptor is used.
-
Assay Setup: Cells are plated in a multi-well format and treated with a known D3 receptor agonist (e.g., quinpirole) to stimulate the inhibition of adenylyl cyclase.
-
Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with varying concentrations of IRL790 before the addition of the D3 agonist.
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.
-
Data Analysis: The ability of IRL790 to block the agonist-induced decrease in cAMP levels is quantified, and an IC₅₀ value for its antagonist activity can be determined.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Canonical Dopamine D3 Receptor Signaling Pathway:
Caption: Canonical signaling pathway of the dopamine D3 receptor.
Logical Relationship of IRL790 Selectivity
The pharmacological profile of IRL790 is defined by its preferential binding to the dopamine D3 receptor over other related receptors. This selectivity is a critical determinant of its potential therapeutic effects and side-effect profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of IRL790 in Parkinson’s disease with levodopa-induced dyskinesia—a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
Mesdopetam: A Technical Guide to Physicochemical Properties for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (B608974) (also known as IRL790) is a novel investigational small molecule drug being developed for the treatment of Parkinson's disease, particularly levodopa-induced dyskinesia (LID) and psychosis.[1][2][3] It functions as a dopamine (B1211576) D3 receptor antagonist, exhibiting a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[1] This selective antagonism is believed to contribute to its "psychomotor stabilizing" properties, aiming to reduce motor and psychiatric complications associated with conventional Parkinson's therapies.[1][4] The World Health Organization (WHO) has recognized its unique mechanism of action by assigning it a new International Nonproprietary Name (INN), suggesting it may represent a new class of pharmaceutical substances.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of mesdopetam, details common experimental protocols for their determination, and illustrates its primary signaling pathway and a typical research and development workflow.
Core Physicochemical Properties
The physicochemical characteristics of a drug candidate like mesdopetam are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | Wikipedia[1], PubChem[5] |
| Molecular Formula | C₁₂H₁₈FNO₃S | Wikipedia[1], PubChem[5] |
| Molecular Weight | 275.34 g/mol | Wikipedia[1], PubChem[5] |
| CAS Number | 1403894-72-3 | Wikipedia[1], Patsnap Synapse[6] |
| Water Solubility | 0.409 mg/mL (Predicted) | DrugBank Online |
| LogP (Octanol-Water) | 1.65 (ALOGPS), 1.31 (Chemaxon) | DrugBank Online |
| pKa (Strongest Basic) | 9.65 (Predicted) | DrugBank Online |
| SMILES | CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | Wikipedia[1] |
| InChI Key | OSBPYFBXSLJHCR-UHFFFAOYSA-N | Patsnap Synapse[6] |
Experimental Protocols
While some of the data for mesdopetam are derived from computational predictions, the following sections describe standard experimental methodologies for determining key physicochemical properties. These protocols are representative of the high-quality data generation required in drug development.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[7][8]
-
Objective: To determine the maximum concentration of mesdopetam that can dissolve in an aqueous buffer at a specific pH and temperature.
-
Methodology:
-
An excess amount of solid mesdopetam is added to a vial containing a buffer of a known pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[9]
-
The resulting suspension is agitated in a mechanical shaker or orbital incubator at a constant temperature (typically 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8][9]
-
Samples are periodically withdrawn, and the concentration of the dissolved drug is measured over time until it reaches a plateau, indicating a saturated solution.[9]
-
To separate the undissolved solid, the saturated solution is filtered (using a filter that does not bind the drug) or centrifuged.[7]
-
The concentration of mesdopetam in the clear filtrate or supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[7]
-
The experiment is replicated at least three times for each pH condition to ensure reproducibility.[9]
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for determining the ionization constant (pKa) of a compound.[10][11][12][13]
-
Objective: To measure the pH at which 50% of the mesdopetam molecules are in their ionized form.
-
Methodology:
-
A precise amount of mesdopetam is dissolved in a suitable solvent (often a water-cosolvent mixture for compounds with limited aqueous solubility) to a known concentration (e.g., 1 mM).[11][13]
-
The solution is placed in a temperature-controlled vessel, and a calibrated pH electrode is immersed in it.
-
The solution is made acidic (e.g., to pH 1.8-2.0) with a standardized acid like HCl.[13]
-
A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments.[11][13]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The titration continues until the pH reaches a basic value (e.g., pH 12-12.5).[13]
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the equivalence point, from which the pKa can be accurately calculated.[10][11]
-
LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common indirect method for its estimation.[14][15][16]
-
Objective: To estimate the octanol-water partition coefficient by correlating the compound's retention time on a nonpolar stationary phase with known standards.
-
Methodology:
-
An HPLC system equipped with a reverse-phase column (e.g., C18) is used.[16]
-
A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is run through the system.
-
A set of standard compounds with well-established LogP values is injected onto the column, and their retention times are recorded.
-
A calibration curve is constructed by plotting the known LogP values of the standards against the logarithm of their capacity factors (k'), which are calculated from their retention times.
-
Mesdopetam is then injected under the identical chromatographic conditions, and its retention time is measured.
-
Using the calibration curve, the LogP value of mesdopetam is interpolated from its measured retention time.[14]
-
Visualizations: Pathways and Workflows
Signaling Pathway
Mesdopetam acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor primarily couples to Gαi/o proteins. Its antagonism by mesdopetam blocks the downstream signaling cascade typically initiated by dopamine.[17][18][19][20]
Caption: Mesdopetam antagonizes the D3 receptor, blocking dopamine-mediated inhibition of adenylyl cyclase.
Experimental Research Workflow
The development of a novel therapeutic like mesdopetam follows a structured progression from initial discovery through extensive preclinical testing to multi-phase clinical trials in human subjects.[6][21][22][23]
Caption: A typical drug development workflow from preclinical discovery to regulatory submission.
References
- 1. Mesdopetam - Wikipedia [en.wikipedia.org]
- 2. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 3. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesdopetam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 18. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 19. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 22. researchgate.net [researchgate.net]
- 23. A pre-clinical study showing how dopaminergic drugs administered during pre-exposure can impair or facilitate latent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Preclinical Pharmacological Profile of Mesdopetam Hemitartrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam hemitartrate, also known as IRL790, is a novel investigational drug under development for the treatment of Parkinson's disease (PD) and levodopa-induced dyskinesia (LID).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of Mesdopetam, summarizing key findings from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of neuropharmacology and drug development.
Core Mechanism of Action
Mesdopetam acts as a dopamine (B1211576) D3 receptor antagonist.[3] Its pharmacological activity is characterized by a high affinity for the D3 receptor, with a 6- to 8-fold preference over the dopamine D2 receptor.[4] Computational docking studies suggest that Mesdopetam exhibits an agonist-like binding mode despite its antagonist activity.[5] This unique interaction with the D3 receptor is believed to underlie its therapeutic effects in normalizing aberrant dopaminergic signaling associated with Parkinson's disease and its complications.[5]
In Vitro Pharmacology: Receptor Binding Profile
The binding affinity of Mesdopetam for human recombinant dopamine receptors has been characterized in vitro. The compound demonstrates a high affinity for the dopamine D3 receptor.
| Receptor Subtype | Binding Affinity (Ki) | IC50 |
| Dopamine D3 | 90 nM | 9.8 µM |
| Dopamine D2 | 540–750 nM | Not Reported |
Table 1: In Vitro Binding Affinities of Mesdopetam for Human Dopamine Receptors.[3]
In Vivo Pharmacology: Efficacy in Animal Models
The preclinical efficacy of Mesdopetam has been evaluated in several rodent models of Parkinson's disease, levodopa-induced dyskinesia, and psychosis.
Levodopa-Induced Dyskinesia (LID) in a 6-Hydroxydopamine (6-OHDA) Rat Model
In a unilateral 6-OHDA lesion rat model of Parkinson's disease, Mesdopetam has demonstrated a significant reduction in levodopa-induced abnormal involuntary movements (AIMs).[6] Chronic administration of Mesdopetam in combination with L-DOPA attenuated the development of sensitization to L-DOPA, suggesting a potential disease-modifying effect on the mechanisms underlying LID.[6]
Amphetamine-Induced Hyperlocomotion
Mesdopetam dose-dependently inhibits the hyperlocomotor activity induced by d-amphetamine in rats. This model is often used to assess the potential antipsychotic-like properties of a compound.
MK-801-Induced Hyperactivity and Psychosis-like Behavior
In a rat model where psychosis-like behavior is induced by the NMDA receptor antagonist MK-801, Mesdopetam has been shown to dose-dependently inhibit the associated hyperactivity.[3] Furthermore, in a rat model of Parkinson's disease psychosis, Mesdopetam normalized aberrant high-frequency brain wave activity, an effect comparable to established antipsychotic medications.[7]
| Animal Model | Effect of Mesdopetam |
| 6-OHDA Rat Model of LID | Reduction of Abnormal Involuntary Movements (AIMs) |
| Amphetamine-Induced Hyperlocomotion | Dose-dependent inhibition of hyperactivity |
| MK-801-Induced Hyperactivity | Dose-dependent inhibition of hyperactivity |
| Rat Model of Parkinson's Disease Psychosis | Normalization of aberrant high-frequency brain wave activity |
Table 2: Summary of In Vivo Efficacy of Mesdopetam in Preclinical Models.[3][6][7]
Pharmacokinetics and Safety
A first-in-human Phase I study in healthy male volunteers demonstrated that Mesdopetam is rapidly absorbed and has a plasma half-life of approximately 7 hours, supporting a twice-daily dosing regimen. The pharmacokinetics were found to be dose- and time-independent, with no accumulation observed upon multiple dosing.[8][9]
Overall, Mesdopetam was well-tolerated in this study. Adverse events were primarily related to the nervous system and were dose-dependent. No serious adverse events were reported.[8][9] Preclinical toxicology studies are a standard part of the drug development process to ensure safety prior to clinical trials.[10][11][12][13][14][15]
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for radioligand binding assays to determine the affinity of compounds for dopamine receptors are crucial for understanding their pharmacological profile. While specific details for Mesdopetam's binding assays are proprietary, a general protocol is outlined below.
6-Hydroxydopamine (6-OHDA) Rat Model of Levodopa-Induced Dyskinesia
This model is a cornerstone for evaluating potential treatments for Parkinson's disease and LIDs.
Abnormal Involuntary Movement (AIMs) Scoring: AIMs are typically scored by trained observers based on a rating scale that assesses the severity of movements in different body regions (axial, limb, and orolingual).[1][4][16] The scoring is often done at multiple time points after L-DOPA administration to capture the peak effect.
Amphetamine and MK-801-Induced Hyperlocomotion
These models are used to assess the effects of compounds on hyperactivity and psychosis-like behaviors.
Behavioral Assessment: Locomotor activity is typically measured in an open field arena using an automated activity monitoring system.[17][18] The arena is a square box, and the animal's movements are tracked by infrared beams.[17] The total distance traveled and the number of vertical movements (rearing) are common parameters quantified over a set period, for instance, 60-90 minutes post-amphetamine injection.[17]
Signaling Pathways and Logical Relationships
Mesdopetam's primary mechanism of action involves the modulation of dopamine signaling pathways through the antagonism of the D3 receptor.
The logical relationship of Mesdopetam's action in the context of LID can be visualized as follows:
Conclusion
This compound is a promising dopamine D3 receptor antagonist with a well-characterized preclinical profile. Its high affinity and selectivity for the D3 receptor, coupled with its demonstrated efficacy in animal models of levodopa-induced dyskinesia and psychosis, provide a strong rationale for its continued clinical development. The favorable pharmacokinetic and safety profile observed in early human studies further supports its potential as a novel therapeutic agent for managing the debilitating complications of Parkinson's disease. This technical guide provides a foundational understanding of the preclinical pharmacology of Mesdopetam for the scientific and drug development communities.
References
- 1. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open field test in rats [slack.protocols.io:8443]
- 3. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. irlab.se [irlab.se]
- 7. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmidex.com [pharmidex.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Toxicology - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. ohsu.edu [ohsu.edu]
- 17. b-neuro.com [b-neuro.com]
- 18. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Profile of Mesdopetam: A Technical Guide to its Effects on Dopamine Transmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesdopetam (B608974) (IRL790) is a novel dopamine (B1211576) D3 receptor-preferring antagonist under investigation for the treatment of Parkinson's disease (PD), particularly levodopa-induced dyskinesia (LID) and psychosis. Its unique "psychomotor stabilizing" properties stem from a distinct mechanism of action designed to modulate dopamine transmission in pathological states while minimizing impact on normal motor function. This technical guide provides a comprehensive overview of the in vivo effects of Mesdopetam on dopamine transmission, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism and experimental workflows. While direct in vivo microdialysis and Positron Emission Tomography (PET) receptor occupancy data for Mesdopetam are not yet publicly available, this guide consolidates existing evidence to offer a thorough understanding of its in vivo pharmacological profile.
Core Mechanism of Action: Preferential Dopamine D3 Receptor Antagonism
Mesdopetam acts as a dopamine D2 and D3 receptor antagonist, with a 6- to 8-fold preference for the D3 receptor.[1] It was developed with agonist-like physicochemical properties, hypothesized to confer a unique interaction with dopamine receptors compared to conventional antagonists.[1] The primary mechanism underlying its therapeutic potential is the antagonism of D3 autoreceptors. These autoreceptors are located on presynaptic dopamine neurons and their activation typically inhibits dopamine synthesis and release. By blocking these D3 autoreceptors, Mesdopetam is believed to disinhibit dopamine release in key brain regions such as the prefrontal cortex, ventral tegmental area, and striatum.[1] This targeted modulation is intended to restore physiological dopamine signaling in conditions of dysregulated transmission, such as Parkinson's disease.
Preclinical In Vivo Data
Preclinical studies in rodent models of Parkinson's disease and psychostimulant-induced hyperactivity have been instrumental in characterizing the in vivo effects of Mesdopetam.
Receptor Binding and Behavioral Pharmacology
The foundational preclinical data for Mesdopetam highlight its receptor binding profile and its functional consequences on behavior.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D3 Receptor | 90 nM | Recombinant Human | [1][2] |
| Dopamine D2 Receptor | 540–750 nM | Recombinant Human | [1] |
| Sigma σ1 Receptor | 870 nM | Not Specified | [1] |
| Behavioral Effects | |||
| Levodopa-Induced Dyskinesia | Reduction in Abnormal Involuntary Movements (AIMs) | 6-OHDA lesioned rodent model | |
| D-amphetamine-induced hyperactivity | Dose-dependent inhibition | Rat | [2] |
| Dizocilpine (MK-801)-induced hyperactivity | Dose-dependent inhibition | Rat | [2] |
| Spontaneous Locomotor Activity | No effect at assessed doses | Animal models | [1] |
Neurochemical Effects
While specific quantitative data from in vivo microdialysis studies with Mesdopetam are not publicly available, a key preclinical pharmacology paper notes that its neurochemical profile includes "increased DA metabolites and extracellular DA," similar to atypical antipsychotics.[3] Studies on other D3-preferring antagonists provide context for the expected magnitude of this effect. For instance, local infusion of the D3-preferring antagonist (+)-AJ76 into the rat striatum via microdialysis has been shown to increase dopamine release to approximately 400% of basal levels.
Experimental Protocols
This is the primary preclinical model used to evaluate the anti-dyskinetic properties of Mesdopetam.
-
Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra of rats or mice. This leads to a progressive loss of dopamine neurons, mimicking the pathology of Parkinson's disease.
-
Induction of Dyskinesia: Following the lesion, animals are chronically treated with a high dose of levodopa (B1675098) (L-DOPA) for several weeks. This repeated, non-physiological stimulation of dopamine receptors leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of LID.
-
Drug Administration: Mesdopetam is administered to the dyskinetic animals, typically subcutaneously, at various doses (e.g., 3 and 10 mg/kg) alongside L-DOPA.[4]
-
Behavioral Assessment (AIMs Rating): The severity of dyskinesia is quantified by trained observers using an established AIMs rating scale. Animals are observed at set intervals after drug administration, and the presence and severity of axial, limb, and orolingual AIMs are scored. The total AIMs score serves as the primary endpoint to assess the efficacy of the anti-dyskinetic treatment.
Clinical In Vivo Data
Mesdopetam has been evaluated in several clinical trials in patients with Parkinson's disease experiencing levodopa-induced dyskinesia. These studies provide crucial in vivo data on its efficacy and target engagement in humans.
Efficacy in Levodopa-Induced Dyskinesia
The clinical development program for Mesdopetam has included Phase I, Phase IIa, and Phase IIb studies. The primary outcome in many of these trials was the change in "good ON" time, defined as the time spent in the 'ON' state without troublesome dyskinesia.
Table of Key Clinical Efficacy Outcomes
| Study Phase | Dose (twice daily) | N (patients) | Duration | Key Finding(s) | Reference |
| Phase IIa | 5mg, 7.5mg, 10mg | 75 | 28 days | Dose-dependent increase in daily time without troublesome dyskinesia. 7.5mg dose increased "good ON" time by 5.6 hours vs. 1 hour for placebo (p < .002). | [5] |
| Phase IIb | 2.5mg, 5mg, 7.5mg | 156 | 12 weeks | Primary endpoint ("good ON" time) not met. Statistically significant improvement in the secondary endpoint, Unified Dyskinesia Rating Scale (UDysRS), at 7.5mg (p=0.026). Dose-dependent decrease in OFF time. | [6][7][8] |
| Meta-analysis | up to 7.5mg | Data from Phase IIa & IIb | 4-12 weeks | Confirmed clinically meaningful anti-dyskinetic effects of 7.5mg bid as measured by UDysRS, with no impairment of motor function or increase in OFF-time. |
Target Engagement: Prolactin Response
Direct PET imaging studies to determine the in vivo receptor occupancy of Mesdopetam at D2 and D3 receptors have not been published. However, target engagement has been assessed indirectly through the measurement of plasma prolactin levels. Dopamine, acting on D2 receptors in the pituitary gland, tonically inhibits prolactin secretion.[9][10] Antagonism of these D2 receptors by a drug like Mesdopetam is expected to cause a dose-dependent increase in plasma prolactin.
A first-in-human Phase I study in healthy male volunteers demonstrated that single and multiple doses of Mesdopetam produced a dose-dependent increase in plasma prolactin, indicating engagement with central dopamine receptors.[11][12]
Table of Pharmacodynamic Effects (Prolactin) in Healthy Volunteers
| Dosing | Dose Range | Observation | Reference |
| Single Ascending Dose | 5mg - 120mg | Dose-dependent increase in plasma prolactin. | [11] |
| Multiple Ascending Dose | 40mg & 80mg (once daily for 10 days) | Modest, dose-dependent elevations in plasma prolactin. | [11] |
Experimental Protocols
The clinical studies for Mesdopetam in patients with LID have generally followed a standard design to assess efficacy and safety.
-
Patient Population: Patients with a diagnosis of Parkinson's disease, on a stable regimen of antiparkinsonian medication, and experiencing a pre-specified duration of troublesome dyskinesia per day (e.g., ≥2 hours).
-
Randomization: Patients are randomized in a double-blind manner to receive one of several doses of Mesdopetam (e.g., 2.5 mg, 5 mg, 7.5 mg twice daily) or a matching placebo.
-
Treatment Period: The treatment duration typically ranges from 4 to 12 weeks.
-
Efficacy Assessments:
-
Patient Diaries: Patients complete daily home diaries (e.g., Hauser diaries) to record their motor states throughout the day, including 'ON' time with and without troublesome dyskinesia, and 'OFF' time.
-
Unified Dyskinesia Rating Scale (UDysRS): This is a comprehensive scale that includes historical information from the patient on the impact of dyskinesia (Part 1) and an objective, clinician-rated assessment of dyskinesia impairment and disability during specific tasks (Parts 3 and 4).[7]
-
-
Safety and Tolerability: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
References
- 1. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Amphetamine pretreatment blunts dopamine-induced D2/D3-receptor occupancy by an arrestin-mediated mechanism: A PET study in internalization compromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 8. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 9. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRLAB’s drug candidate mesdopetam’s Phase I results published in scientific journal PR&P - IRLAB [irlab.se]
Mesdopetam: A Technical Guide to its Psychomotor Stabilizing Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (B608974) (IRL790) is a novel investigational drug candidate recognized for its psychomotor stabilizing properties, primarily being developed for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[1][2][3][4] This technical guide provides a comprehensive overview of mesdopetam, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Mechanism of Action
Mesdopetam acts as a dopamine (B1211576) D3 receptor antagonist.[3][4][5] Its therapeutic effects are believed to stem from its ability to modulate dopaminergic signaling, particularly in brain regions implicated in motor control and reward. By selectively targeting the D3 receptor, mesdopetam aims to reduce the troublesome involuntary movements associated with long-term levodopa (B1675098) therapy without compromising the antiparkinsonian benefits of levodopa.[6][7]
The development of mesdopetam was based on the hypothesis that a dopamine receptor antagonist with agonist-like structural and physicochemical properties could offer a unique therapeutic profile, providing antidyskinetic and antipsychotic effects with a reduced risk of motor side effects.[6] Preclinical studies have shown that mesdopetam can disinhibit dopamine release in key brain areas like the prefrontal cortex and striatum by antagonizing D3 autoreceptors.[6]
Signaling Pathway of Mesdopetam
The following diagram illustrates the proposed signaling pathway through which mesdopetam exerts its effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of mesdopetam.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 90 | [5][6] |
| Dopamine D2 | 540-750 | [6] |
| Sigma σ1 | 870 | [6] |
Ki: Inhibitory constant, a measure of binding affinity.
Table 2: Preclinical Efficacy in Animal Models
| Model | Effect | Dosage | Reference |
| D-amphetamine-induced hyperlocomotion | Dose-dependent inhibition | 3.7, 11, 33, or 100 µmol/kg | [5] |
| MK-801-induced hyperlocomotion | Dose-dependent inhibition | 3.7, 11, 33, or 100 µmol/kg | [5] |
| Levodopa-induced dyskinesia (rodent model) | Potent and efficacious anti-dyskinetic | 3 and 10 mg/kg | [3][8] |
Table 3: Clinical Trial Efficacy (Phase IIb)
| Endpoint | Result | Dosage | p-value | Reference |
| Primary: Change in "good ON-time" | Did not reach statistical significance | 2.5, 5.0, 7.5 mg bid | - | [2][9] |
| Secondary: UDysRS | Significant anti-dyskinetic effects | 7.5 mg bid | 0.026 (at 12 weeks) | [2][10] |
| Daily OFF-time | Numerical decrease | 7.5 mg bid | - | [2][10] |
UDysRS: Unified Dyskinesia Rating Scale. bid: twice daily.
Table 4: Clinical Trial Safety and Tolerability (Phase IIb)
| Adverse Event Profile | Comparison to Placebo | Reference |
| Overall Adverse Events | Similar to placebo | [2][10] |
| Nervous System Disorders | 19.8% (Mesdopetam) vs. 23% (Placebo) | [2] |
| Parkinsonism | 4.3% (Mesdopetam) vs. 10.3% (Placebo) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of mesdopetam.
Preclinical Evaluation in Rodent Models of Parkinson's Disease
Objective: To assess the efficacy of mesdopetam in reducing L-DOPA-induced dyskinesia and its effects on locomotor activity.
Animal Model: The most common model involves the use of neurotoxins like 6-hydroxydopamine (6-OHDA) to create a unilateral lesion of the nigrostriatal dopamine system in rats.[11] This mimics the dopamine depletion seen in Parkinson's disease.
Experimental Workflow:
Methodology:
-
Animal Model Induction: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame. 6-OHDA is injected unilaterally into the medial forebrain bundle to induce a near-complete lesion of the nigrostriatal dopamine neurons.
-
Post-Lesion Recovery: Animals are allowed to recover for a period of 2-3 weeks.
-
Levodopa Priming: To induce dyskinesia, animals receive daily injections of L-DOPA in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 3 weeks.
-
Treatment Administration: Once stable dyskinesia is established, animals are treated with mesdopetam or a vehicle control prior to L-DOPA administration.[8]
-
Behavioral Assessment: Abnormal Involuntary Movements (AIMs) are scored by a trained observer blind to the treatment condition. Rotational behavior may also be assessed as a measure of dopamine receptor stimulation.
-
Data Analysis: AIMs scores and rotational counts are compared between the mesdopetam-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
Phase IIb Clinical Trial Protocol
Objective: To evaluate the efficacy, safety, and tolerability of three different doses of mesdopetam compared to placebo in patients with Parkinson's disease experiencing troublesome levodopa-induced dyskinesia.[2]
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[2]
Logical Relationship of Clinical Trial Design:
References
- 1. mb.cision.com [mb.cision.com]
- 2. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 3. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 4. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mesdopetam - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mesdopetam Hemitartrate in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (B608974) (also known as IRL790) is a novel dopamine (B1211576) D3 receptor antagonist with potential therapeutic applications in Parkinson's disease (PD), particularly for managing levodopa-induced dyskinesia (LID) and psychosis.[1][2] These application notes provide detailed protocols for in vivo rodent models relevant to the preclinical evaluation of mesdopetam hemitartrate. The protocols are based on established methodologies from preclinical studies.[3][4]
Mechanism of Action
Mesdopetam acts as a dopamine D3 receptor antagonist.[2][5] In conditions like Parkinson's disease and levodopa-induced dyskinesia, there is an upregulation and sensitization of D3 receptors in the brain.[6] By blocking these receptors, mesdopetam is thought to normalize dopamine signaling, thereby reducing dyskinesia and psychotic symptoms without significantly impairing normal motor function.[4][7]
Data Presentation
Table 1: In Vivo Efficacy of Mesdopetam in Rodent Models
| Model | Species | Key Parameters Measured | Mesdopetam Dosing | Observed Effects | Citations |
| 6-OHDA Rat Model of Parkinson's Disease with L-DOPA-Induced Dyskinesia | Rat | Abnormal Involuntary Movements (AIMs), contralateral rotations | 3 mg/kg, s.c. (chronic) | Attenuated the increase in contralateral turns and reduced AIMs. | [3] |
| Psychostimulant-Induced Hyperactivity | Rat | Locomotor activity | 3.7, 11, 33, or 100 µmol/kg | Dose-dependently inhibited d-amphetamine or MK-801 induced hyperactivity. | [4][7] |
| Rodent Model of Parkinson's Disease Psychosis | Rat | High-frequency brain wave activity | Not specified | Normalized psychosis-related brain wave activity. | [1] |
Experimental Protocols
Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease and Levodopa-Induced Dyskinesia (LID)
This model is used to assess the anti-dyskinetic properties of mesdopetam.
Materials:
-
Male Sprague-Dawley or similar strain rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Levodopa (L-DOPA) and Benserazide (B1668006)
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA administration, pretreat rats with desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) to protect noradrenergic neurons.[8]
-
6-OHDA Lesioning:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB). A common coordinate is AP: -2.5 mm, ML: -2.0 mm, DV: -8.5 mm relative to bregma.[3]
-
Infuse the 6-OHDA solution slowly (e.g., 1 µL/min) and leave the needle in place for a few minutes post-injection to allow for diffusion.[9]
-
-
Post-operative Care and Lesion Confirmation:
-
Provide appropriate post-operative care, including analgesics and soft food.
-
After a recovery period of at least 2 weeks, confirm the lesion by challenging the rats with apomorphine (B128758) (0.2 mg/kg, i.p.) and observing contralateral rotations.[9]
-
-
Induction of Dyskinesia:
-
Mesdopetam Treatment and Behavioral Assessment:
-
Administer mesdopetam (e.g., 3 mg/kg, s.c.) or vehicle to the dyskinetic rats.[3]
-
Record and score AIMs at regular intervals post-L-DOPA administration. AIMs can be categorized into axial, limb, and orolingual, and scored on a severity scale (e.g., 0-4).[10][11]
-
Rotational behavior can also be monitored.
-
Rodent Model of Parkinson's Disease Psychosis
This model evaluates the antipsychotic-like effects of mesdopetam.
Materials:
-
6-OHDA lesioned and L-DOPA primed rats (as described above)
-
MK-801 (a non-competitive NMDA receptor antagonist)
-
This compound
-
Apparatus for monitoring locomotor activity and/or electroencephalogram (EEG)
Procedure:
-
Model Induction:
-
Mesdopetam Administration:
-
Administer mesdopetam or vehicle to the animals prior to or concurrently with the MK-801 challenge.
-
-
Behavioral and Neurophysiological Assessment:
Visualizations
Caption: Mesdopetam's proposed mechanism of action in reducing dyskinesia.
Caption: Experimental workflow for the 6-OHDA and LID rodent model.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 3. irlab.se [irlab.se]
- 4. Preclinical Pharmacology of [2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethyl](Propyl)amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scientific publications - IRLAB [irlab.se]
- 7. iris.unica.it [iris.unica.it]
- 8. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mesdopetam Hemitartrate in Preclinical Dyskinesia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mesdopetam (B608974) hemitartrate (IRL790) in preclinical models of Levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term Levodopa (L-DOPA) treatment for Parkinson's disease. Mesdopetam is a dopamine (B1211576) D3 receptor antagonist that has shown promise in mitigating dyskinesia.[1][2] This document outlines the relevant dosages, experimental protocols, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of mesdopetam in the 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease and subsequent L-DOPA-induced dyskinesia.
Table 1: Mesdopetam Hemitartrate and Levodopa Dosages in 6-OHDA Rat Model
| Compound | Dosage | Administration Route | Purpose | Reference |
| This compound | 3 mg/kg | Subcutaneous (s.c.) | Chronic treatment to assess prevention of sensitization | [2] |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | Acute treatment to assess reduction of established dyskinesia | [3] |
| Levodopa (L-DOPA) | 10 mg/kg | Intraperitoneal (i.p.) | Induction of dyskinesia | [2] |
| Benserazide (B1668006) | 7.5 mg/kg | Intraperitoneal (i.p.) | Peripheral DOPA decarboxylase inhibitor (co-administered with L-DOPA) | [2] |
| 6-Hydroxydopamine (6-OHDA) | 2.5 µg/µL | Intracerebral injection | Creation of unilateral lesion of the nigrostriatal pathway | [4] |
Table 2: Key Behavioral and Molecular Readouts
| Assessment | Metric | Observation | Reference |
| Abnormal Involuntary Movements (AIMs) | AIMs Score (0-4 scale per subtype) | Mesdopetam significantly reduces the severity of L-DOPA-induced AIMs. | [2][3] |
| Rotational Behavior | Contralateral turns | Chronic low-dose mesdopetam attenuates the increase in contralateral turns induced by L-DOPA, suggesting a reduction in sensitization. | [2] |
| Striatal Pre-proenkephalin-A (PPE-A) mRNA | mRNA levels | L-DOPA-induced elevations in PPE-A mRNA are reduced by D3 receptor antagonists. | [5] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Unilateral Lesioning in Rats
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway, a standard model for Parkinson's disease.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
Surgical tools (scalpel, forceps, sutures)
Procedure:
-
Animal Preparation: Anesthetize the rat and securely position it in the stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma.
-
Craniotomy: Drill a small burr hole in the skull over the injection site. For the Medial Forebrain Bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -2.5 mm; Mediolateral (ML): -2.0 mm; Dorsoventral (DV): -8.5 mm.[2]
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2.5 µg/µL) in sterile saline containing 0.2% ascorbic acid to prevent oxidation.[4]
-
Microinjection: Slowly lower the Hamilton syringe needle to the target coordinates and infuse the 6-OHDA solution at a rate of 1 µL/min.[4]
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[4]
-
Closure and Recovery: Suture the scalp incision and allow the animal to recover in a warm environment. Provide post-operative care as per institutional guidelines.
-
Lesion Verification: After a recovery period of 2-3 weeks, confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
Induction and Assessment of Levodopa-Induced Dyskinesia (LID)
This protocol details the induction of dyskinesia using L-DOPA and the subsequent behavioral assessment.
Materials:
-
6-OHDA lesioned rats
-
Levodopa (L-DOPA)
-
Benserazide hydrochloride
-
Sterile saline (0.9%)
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Drug Preparation: Prepare a solution of L-DOPA (10 mg/kg) and benserazide (7.5 mg/kg) in sterile saline.[2]
-
Drug Administration: Administer the L-DOPA/benserazide solution via intraperitoneal (i.p.) injection. For studies with mesdopetam, administer the appropriate dose (e.g., 3 mg/kg or 10 mg/kg, s.c.) at a designated time relative to the L-DOPA injection.[2][3]
-
Behavioral Observation: Place the rat in an observation cage and record its behavior for a specified period (e.g., 2.5 hours).[2]
-
Abnormal Involuntary Movements (AIMs) Scoring: Score the severity of dyskinetic movements using the AIMs rating scale. This scale typically assesses four subtypes of AIMs: axial, limb, orolingual, and locomotor. Each subtype is scored on a scale of 0 to 4, where 0 represents no dyskinesia and 4 represents severe, continuous dyskinesia.[10][11][12][13][14]
Visualization of Pathways and Workflows
Signaling Pathway of Mesdopetam in Levodopa-Induced Dyskinesia
Caption: Dopamine D3 receptor signaling in L-DOPA-induced dyskinesia and the antagonistic action of mesdopetam.
Experimental Workflow for Preclinical Assessment of Mesdopetam
Caption: Experimental workflow for evaluating mesdopetam in a rat model of L-DOPA-induced dyskinesia.
References
- 1. IRLAB’s clinical drug candidate mesdopetam published in JPET - IRLAB [irlab.se]
- 2. irlab.se [irlab.se]
- 3. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Dopamine D3 receptor stimulation underlies the development of L-DOPA-induced dyskinesia in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dmh.mo.gov [dmh.mo.gov]
- 11. Abnormal Involuntary Movement Scale (AIMS) [mdcalc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Cell-Based Assays: Characterizing Mesdopetam's Dopamine D3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (also known as IRL790) is a novel dopamine (B1211576) D3 receptor antagonist under investigation for the treatment of Parkinson's disease-related motor and psychiatric complications.[1][2][3] As a selective antagonist of the dopamine D3 receptor, Mesdopetam offers a targeted therapeutic approach. The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/Go proteins.[4][5] Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling pathway is a key target for modulating dopaminergic activity in the brain.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the antagonist properties of Mesdopetam at the human dopamine D3 receptor. The described assays include a radioligand binding assay to determine binding affinity (Ki), a functional cAMP assay to measure the inhibition of agonist-induced signaling (IC50), and a β-arrestin recruitment assay to assess another aspect of receptor regulation.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor canonically signals through the Gi/Go pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.
Quantitative Data Summary
The following tables summarize the quantitative data for Mesdopetam's activity at the dopamine D3 and D2 receptors.
Table 1: Binding Affinity of Mesdopetam
| Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Human Dopamine D3 | Mesdopetam | Radioligand Binding | 90 | [6][7] |
| Human Dopamine D2 | Mesdopetam | Radioligand Binding | 540-750 | [7] |
Table 2: Functional Antagonism of Mesdopetam
| Receptor | Assay Type | Parameter | IC50 (µM) | Reference |
| Human Dopamine D3 | Recombinant Receptor Assay | Functional Antagonism | 9.8 | [6] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Mesdopetam for the human dopamine D3 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D3 receptor antagonist radioligand.
-
Non-labeled competitor for non-specific binding determination (e.g., Haloperidol).
-
Mesdopetam.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of Mesdopetam in a suitable solvent (e.g., DMSO) and perform serial dilutions in binding buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
[³H]-Spiperone at a concentration near its Kd.
-
Either:
-
Binding buffer (for total binding).
-
A saturating concentration of a non-labeled competitor (e.g., 10 µM Haloperidol) for non-specific binding.
-
Varying concentrations of Mesdopetam.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of Mesdopetam concentration.
-
Determine the IC₅₀ value (the concentration of Mesdopetam that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for IC₅₀ Determination
This protocol outlines a functional assay to measure the ability of Mesdopetam to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the human dopamine D3 receptor.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium and supplements.
-
Dopamine or another suitable D3 receptor agonist.
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Mesdopetam.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the D3 receptor-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Mesdopetam in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the Mesdopetam dilutions to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a solution containing a fixed concentration of Forskolin and a D3 receptor agonist (e.g., Dopamine at its EC₈₀ concentration) to the wells. Incubate for a further defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and perform the detection reaction.
-
Measurement: Read the plate using a plate reader appropriate for the detection technology (e.g., a fluorescence or luminescence reader).
-
Data Analysis:
-
Normalize the data, for example, by setting the signal in the presence of agonist alone as 0% inhibition and the signal with no agonist as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of Mesdopetam concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the activated dopamine D3 receptor, a key event in GPCR desensitization and an alternative signaling pathway.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, co-expressing the human dopamine D3 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® cells from DiscoveRx or Tango™ cells from Thermo Fisher Scientific).
-
Cell culture medium and supplements.
-
Dopamine or another suitable D3 receptor agonist.
-
Mesdopetam.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells into 96- or 384-well plates and culture according to the supplier's recommendations.
-
Compound Preparation: Prepare serial dilutions of Mesdopetam in assay buffer.
-
Antagonist Pre-incubation: Add the Mesdopetam dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a D3 receptor agonist (e.g., Dopamine at its EC₈₀ concentration for β-arrestin recruitment) to the wells. Incubate for a period recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the data, setting the signal in the presence of agonist alone as 100% recruitment and the basal signal as 0%.
-
Plot the percentage of inhibition of agonist-induced recruitment against the logarithm of Mesdopetam concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of Mesdopetam as a dopamine D3 receptor antagonist. By employing radioligand binding assays, researchers can accurately determine its binding affinity, while functional assays such as cAMP and β-arrestin recruitment assays provide crucial information on its potency to inhibit receptor signaling. These assays are fundamental tools for the preclinical evaluation of Mesdopetam and other dopamine D3 receptor modulators in drug discovery and development.
References
- 1. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 2. mb.cision.com [mb.cision.com]
- 3. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mesdopetam - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Mesdopetam Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of mesdopetam (B608974) in non-human primate models of Parkinson's disease, specifically focusing on levodopa-induced dyskinesia (LID).
Introduction
Mesdopetam (IRL790) is a novel dopamine (B1211576) D3 receptor antagonist developed for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). Non-human primate models, particularly those with parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for the preclinical evaluation of therapies targeting LID as they closely mimic the human condition. These models are instrumental in assessing the efficacy and safety of new chemical entities like mesdopetam before human clinical trials.
Mechanism of Action
Mesdopetam exhibits a high affinity for the dopamine D3 receptor, acting as an antagonist. In the context of Parkinson's disease and long-term levodopa (B1675098) therapy, there is an upregulation of D3 receptors in the striatum, which is correlated with the emergence of dyskinesia. By blocking these receptors, mesdopetam is thought to modulate the downstream signaling pathways that contribute to the development of abnormal involuntary movements.
Experimental Protocols
A representative experimental design for evaluating mesdopetam in a non-human primate model of LID is outlined below. This protocol is a composite based on standard practices in the field.
Animal Model: MPTP-Induced Parkinsonism in Cynomolgus Monkeys
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned cynomolgus monkey (Macaca fascicularis) is a well-established model for preclinical studies of Parkinson's disease and levodopa-induced dyskinesia.
Protocol for Induction of Parkinsonism:
-
Animal Selection: Use adult, healthy cynomolgus monkeys. House them individually to allow for accurate behavioral assessments.
-
MPTP Administration: Administer MPTP hydrochloride intravenously or intramuscularly. A common regimen involves multiple injections (e.g., 0.2-0.5 mg/kg per injection) over several days until a stable parkinsonian syndrome develops.
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs such as bradykinesia, rigidity, and postural instability using a validated parkinsonism rating scale.
-
Stabilization Period: Allow a stabilization period of at least 3-6 months after the final MPTP injection to ensure the parkinsonian state is chronic and stable before initiating levodopa treatment.
Induction of Levodopa-Induced Dyskinesia (LID)
Protocol:
-
Levodopa/Carbidopa Formulation: Prepare a fresh solution or suspension of levodopa and a peripheral decarboxylase inhibitor (e.g., carbidopa) in a suitable vehicle (e.g., water with a suspending agent) for oral administration. A common ratio is 4:1 or 10:1 (levodopa:carbidopa).
-
Dosage: Begin with a low dose of levodopa (e.g., 5-10 mg/kg) administered orally twice daily.
-
Dose Titration: Gradually increase the levodopa dose over several weeks to a level that provides a clear anti-parkinsonian effect but also consistently induces dyskinesia. The final dose will vary between animals but is often in the range of 15-30 mg/kg twice daily.
-
Dyskinesia Stabilization: Continue daily levodopa administration for several weeks to months to ensure the induced dyskinesias are stable and reproducible.
Mesdopetam Administration and Efficacy Evaluation
Experimental Workflow:
Protocol:
-
Study Design: A crossover or parallel-group design can be used. A washout period is necessary in a crossover design.
-
Mesdopetam Formulation: Mesdopetam is typically formulated for oral administration. The specific formulation details should be obtained from the supplier.
-
Dosage: Based on preclinical studies with other D3 antagonists and human clinical trial data, a starting dose range for a dose-finding study in primates could be between 1-10 mg/kg, administered orally once or twice daily.
-
Administration:
-
Administer the vehicle or the selected dose of mesdopetam.
-
Approximately 30-60 minutes after mesdopetam/vehicle administration, administer the established dyskinesia-inducing dose of levodopa/carbidopa.
-
-
Behavioral Assessment:
-
Videotape the animals for several hours post-levodopa administration.
-
Score the severity of dyskinesia using a validated rating scale, such as the Quantitative Dyskinesia Scale (QDS) or the Global Primate Dyskinesia Rating Scale (GPDRS). Scoring should be performed by trained raters blinded to the treatment condition.
-
Concurrently, assess the severity of parkinsonism to ensure that mesdopetam does not worsen motor symptoms.
-
-
Pharmacokinetic Analysis: Collect blood samples at predetermined time points after mesdopetam administration to determine its pharmacokinetic profile.
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Example of Dyskinesia Score Data
| Treatment Group | N | Baseline Dyskinesia Score (Mean ± SEM) | Post-Treatment Dyskinesia Score (Mean ± SEM) | % Change from Baseline |
| Vehicle + Levodopa | 8 | 15.2 ± 1.8 | 14.8 ± 2.1 | -2.6% |
| Mesdopetam (1 mg/kg) + Levodopa | 8 | 14.9 ± 1.5 | 10.5 ± 1.3 | -29.5% |
| Mesdopetam (3 mg/kg) + Levodopa | 8 | 15.5 ± 2.0 | 7.8 ± 1.1** | -49.7% |
| Mesdopetam (10 mg/kg) + Levodopa | 8 | 15.1 ± 1.7 | 5.2 ± 0.9*** | -65.6% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Levodopa |
Table 2: Example of Parkinsonism Score Data
| Treatment Group | N | Baseline Parkinsonism Score (Mean ± SEM) | Post-Treatment Parkinsonism Score (Mean ± SEM) |
| Vehicle + Levodopa | 8 | 8.5 ± 1.1 | 3.2 ± 0.5 |
| Mesdopetam (1 mg/kg) + Levodopa | 8 | 8.7 ± 1.3 | 3.5 ± 0.6 |
| Mesdopetam (3 mg/kg) + Levodopa | 8 | 8.4 ± 1.0 | 3.1 ± 0.4 |
| Mesdopetam (10 mg/kg) + Levodopa | 8 | 8.6 ± 1.2 | 3.3 ± 0.5 |
Table 3: Example of Pharmacokinetic Parameters
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 1 mg/kg | 150 ± 25 | 1.5 ± 0.5 | 600 ± 75 |
| 3 mg/kg | 480 ± 60 | 1.8 ± 0.6 | 1950 ± 210 |
| 10 mg/kg | 1600 ± 180 | 2.0 ± 0.7 | 6800 ± 550 |
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of mesdopetam in a non-human primate model of levodopa-induced dyskinesia. Careful adherence to established methodologies for model induction, drug administration, and behavioral assessment is critical for obtaining reliable and translatable data to inform clinical development.
Application Notes and Protocols for Assessing Mesdopetam Efficacy using the Unified Dyskinesia Rating Scale (UDysRS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam is a novel dopamine (B1211576) D3 receptor antagonist in development for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. The Unified Dyskinesia Rating Scale (UDysRS) is a comprehensive tool designed to evaluate the multifaceted impact of dyskinesia. This document provides detailed protocols and application notes for utilizing the UDysRS to assess the efficacy of Mesdopetam in a clinical trial setting, based on findings from Phase IIb studies.
Mechanism of Action
Mesdopetam acts as a selective antagonist of the dopamine D3 receptor. In Parkinson's disease, chronic levodopa (B1675098) treatment can lead to overstimulation of dopamine receptors, particularly the D1 receptor, contributing to the development of dyskinesia. The D3 receptor is believed to play a modulatory role in this process. By blocking the D3 receptor, Mesdopetam is thought to normalize dopamine signaling, thereby reducing the severity and impact of levodopa-induced dyskinesia.
Proposed Signaling Pathway of Mesdopetam in Levodopa-Induced Dyskinesia
Application Notes and Protocols for Investigating Tardive Dyskinesia Mechanisms with Mesdopetam Hemitartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mesdopetam (B608974) hemitartrate as a pharmacological tool to investigate the mechanisms of tardive dyskinesia (TD). Mesdopetam, a dopamine (B1211576) D3 receptor antagonist, holds significant potential for elucidating the role of D3 receptors in the pathophysiology of TD and for the development of novel therapeutic strategies.[1]
Introduction to Mesdopetam Hemitartrate
Mesdopetam (also known as IRL790) is a novel dopamine D3 receptor antagonist.[1] While it has been primarily investigated for levodopa-induced dyskinesia (LID) in Parkinson's disease, its mechanism of action strongly suggests its utility in studying and potentially treating TD. Tardive dyskinesia is a hyperkinetic movement disorder that can arise from chronic treatment with dopamine receptor-blocking agents, such as antipsychotics. The pathophysiology is thought to involve neuroadaptations in the basal ganglia circuitry, with growing evidence implicating the dopamine D3 receptor.
Mechanism of Action and Rationale for Use in Tardive Dyskinesia Research
Mesdopetam exhibits a preferential binding affinity for the dopamine D3 receptor over the D2 receptor. This selectivity is crucial for dissecting the specific contribution of D3 receptor signaling in TD, as traditional antipsychotics often block D2 receptors non-selectively. The rationale for using mesdopetam to study TD is supported by preclinical findings in primate models where upregulation of striatal D3 receptors, but not D2 receptors, correlates with the severity of TD.[2][3] This suggests that blocking these upregulated D3 receptors with a selective antagonist like mesdopetam could ameliorate TD symptoms and help to unravel the underlying molecular pathways.
Key Pharmacological Data for Mesdopetam
| Parameter | Value | Reference |
| Target | Dopamine D3 Receptor (Primary) | [1] |
| Ki (D3 Receptor) | 90 nM | [4] |
| Ki (D2 Receptor) | 540–750 nM | Mesdopetam Wikipedia |
| Mechanism of Action | Antagonist | [1] |
Preclinical Models for Studying Tardive Dyskinesia
The most established animal model for TD is the vacuous chewing movement (VCM) model in rodents, induced by chronic administration of a typical antipsychotic, such as haloperidol (B65202).[5][6] This model mimics the oro-bucco-lingual dyskinesias often seen in humans with TD.
Experimental Workflow for a Preclinical Study
References
- 1. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 2. Upregulation of dopamine D3, not D2, receptors correlates with tardive dyskinesia in a primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of dopamine D3, not D2, receptors correlates with tardive dyskinesia in a primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Expression of Tardive Dyskinesia and Drug-Induced Parkinsonism in Rats Chronically Treated With Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Modeling of Mesdopetam: Application Notes and Protocols for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) modeling of Mesdopetam (B608974) (also known as IRL790), a novel dopamine (B1211576) D3 receptor antagonist. The protocols detailed below are based on established methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of drug candidates in animal models, paving the way for clinical development.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Mesdopetam observed in preclinical studies. This data is essential for understanding the compound's behavior in vivo and for predicting its pharmacokinetic profile in humans.
Table 1: Single-Dose Pharmacokinetic Parameters of Mesdopetam in Rats
| Parameter | 3 mg/kg (s.c.) | 10 mg/kg (s.c.) | Unit |
| Cmax (Maximum Concentration) | Data not available | Data not available | ng/mL |
| Tmax (Time to Cmax) | Data not available | Data not available | h |
| AUC (0-inf) (Area Under the Curve) | Data not available | Data not available | ng*h/mL |
| t1/2 (Half-life) | Data not available | Data not available | h |
| Brain-to-Plasma Ratio | Data not available | Data not available | - |
Table 2: Single-Dose Pharmacokinetic Parameters of Mesdopetam in Dogs
| Parameter | 9 mg/kg (oral, twice daily) | Unit |
| Cmax (Maximum Concentration) | ~9 | µM |
| Tmax (Time to Cmax) | Data not available | h |
| AUC (0-inf) (Area Under the Curve) | Data not available | µM*h |
| t1/2 (Half-life) | Data not available | h |
Note: The preclinical pharmacokinetic data for Mesdopetam is not extensively available in the public domain. The information provided is based on references to preclinical studies in scientific publications. The doses of 3 and 10 mg/kg have been used in rodent models for efficacy studies.[1][2] A No-Observed-Adverse-Effect-Level (NOAEL) in dogs was established at 18 mg/kg/day (administered as 9 mg/kg twice daily), corresponding to a Cmax of about 9 µM.[3]
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical pharmacokinetic evaluation of Mesdopetam.
Animal Models
-
Rodent Model for Levodopa-Induced Dyskinesia (LID):
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Model Induction: Unilateral 6-hydroxydopamine (6-OHDA) lesions are created in the medial forebrain bundle to mimic the dopamine depletion seen in Parkinson's disease.
-
LID Induction: Following recovery from surgery, animals are treated chronically with levodopa (B1675098) (L-DOPA) to induce abnormal involuntary movements (AIMs), which are characteristic of dyskinesia. This model is well-established for screening anti-dyskinetic drug candidates.[4][5]
-
Drug Formulation and Administration
-
Formulation: For subcutaneous (s.c.) administration in rats, Mesdopetam can be dissolved in a sterile saline solution.[2] For oral administration in dogs, the formulation would typically be a capsule or a suspension in a suitable vehicle.
-
Administration:
-
Rats: Subcutaneous injection is a common route for preclinical efficacy and PK studies. Doses of 3 mg/kg and 10 mg/kg have been utilized in rodent models.[2]
-
Dogs: Oral administration is relevant for predicting the clinical route of administration. A dose of 9 mg/kg twice daily has been used in toxicology studies.[3]
-
Sample Collection
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Brain Tissue Sampling:
-
At the end of the study, animals are euthanized, and brains are rapidly excised.
-
The brain tissue is dissected, weighed, and homogenized in a suitable buffer.
-
Homogenates are stored at -80°C until analysis to determine the brain-to-plasma concentration ratio.
-
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Mesdopetam in biological matrices due to its high sensitivity and selectivity.[6]
-
Sample Preparation:
-
Plasma or brain homogenate samples are thawed.
-
An internal standard is added to each sample.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
Samples are centrifuged, and the supernatant is transferred for analysis.
-
-
LC-MS/MS System:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
A triple quadrupole mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[7][8]
Visualizations
Signaling Pathway of Mesdopetam
Caption: Mesdopetam acts as an antagonist at dopamine D3 receptors.
Experimental Workflow for Preclinical Pharmacokinetic Study
References
- 1. IRLAB publishes preclinical data on mesdopetam in the esteemed European Journal of Neuroscience - IRLAB [irlab.se]
- 2. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesdopetam - Wikipedia [en.wikipedia.org]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes & Protocols for Measuring Mesdopetam Brain Receptor Occupancy
Introduction
Mesdopetam (B608974) (IRL790) is a novel, first-in-class drug candidate in development for treating complications associated with Parkinson's disease, such as levodopa-induced dyskinesias (LIDs) and psychosis.[1][2] Its primary mechanism of action is as a dopamine (B1211576) D3 receptor (D3R) antagonist.[1][2][3] Mesdopetam displays a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[4] Understanding the relationship between the administered dose of Mesdopetam, its concentration in the plasma, and the degree to which it binds to and occupies D3 receptors in the brain is critical for its clinical development. This relationship, known as receptor occupancy (RO), is a key pharmacodynamic (PD) biomarker that helps in selecting optimal dosing regimens for therapeutic efficacy while minimizing potential side effects.[5]
The most powerful and widely used technique for non-invasively quantifying receptor occupancy in the living human brain is Positron Emission Tomography (PET).[5][6] This document provides detailed application notes on the principles of PET for RO studies and a comprehensive protocol for measuring Mesdopetam's occupancy of dopamine D3 receptors.
Application Note 1: The Principle of Receptor Occupancy Measurement by PET
Positron Emission Tomography (PET) allows for the in-vivo quantification of neuroreceptor density and availability. The principle of a PET receptor occupancy study is based on competitive binding between the drug being tested (e.g., Mesdopetam) and a specific radiolabeled ligand (a "tracer") that targets the same receptor.[6]
The general study design involves two PET scans for each subject:
-
Baseline Scan (Pre-Dose): A PET scan is performed after injecting a D3-selective radiotracer. This scan measures the baseline availability of the D3 receptors (Bavail), providing a maximum signal.
-
Post-Dose Scan: After the subject has been treated with Mesdopetam for a specified period, the same PET scan procedure is repeated. The Mesdopetam molecules will occupy a certain percentage of the D3 receptors. This "cold" drug competes with the injected radiotracer for the same binding sites, resulting in a reduced PET signal.
The percentage of receptor occupancy is then calculated by measuring the reduction in the radiotracer's specific binding from the baseline to the post-dose scan.[6][7] This provides a direct measure of target engagement in the brain.
Visualizing the Principle of PET Receptor Occupancy
Caption: Principle of competitive binding in PET receptor occupancy studies.
Protocol: In Vivo Mesdopetam D3 Receptor Occupancy Measurement
This protocol describes a representative experimental design for quantifying the occupancy of brain dopamine D3 receptors by Mesdopetam in human subjects using the D3-preferring PET radioligand [11C]-(+)-PHNO.[8][9]
Subject Population
-
Inclusion Criteria: Healthy male and female volunteers or patients with Parkinson's disease, typically within a specified age range (e.g., 40-75 years). All subjects must undergo a thorough medical screening, including physical examination, ECG, and standard laboratory blood and urine tests.
-
Exclusion Criteria: History of significant neurological (other than PD, if applicable) or psychiatric disorders, substance abuse, contraindications for MRI or PET scans (e.g., claustrophobia, metal implants), or use of medications known to interact with the dopaminergic system.
Study Design
-
A single-center, dose-escalation study design is common.
-
Subjects are randomized to receive either a single dose of Mesdopetam (e.g., 2.5 mg, 7.5 mg, 15 mg) or a placebo.[10]
-
Each subject undergoes two PET scans: a baseline scan before drug administration and a second scan at the time of predicted peak plasma concentration after drug administration (e.g., 2-4 hours post-dose).[11]
-
Arterial blood sampling is conducted throughout the PET scan to measure the concentration of the radiotracer in the plasma, which is required for kinetic modeling.
-
Venous blood samples are collected at multiple time points to determine the pharmacokinetics of Mesdopetam.
Radiotracer
-
Radioligand: [11C]-(+)-PHNO, a PET tracer with high affinity and selectivity for D3 receptors over D2 receptors.[8][9]
-
Synthesis: [11C]-(+)-PHNO is synthesized on-site immediately before injection due to the short half-life of Carbon-11 (~20.4 minutes).
-
Administration: Administered as an intravenous (IV) bolus at the start of the dynamic PET scan.
Imaging Procedure
-
Anatomical Reference: A high-resolution T1-weighted Magnetic Resonance Imaging (MRI) scan is acquired for each subject prior to the PET scans. This MRI is used for co-registration with the PET data to accurately define anatomical regions of interest (ROIs).
-
PET Scanner: A high-resolution PET/CT or PET/MR scanner.
-
Subject Positioning: The subject's head is positioned comfortably and immobilized using a custom-fitted head holder to minimize motion during the scan.
-
Dynamic Scan Acquisition: Following the IV bolus injection of [11C]-(+)-PHNO, dynamic 3D PET data are acquired continuously for 90-120 minutes.
Data Analysis and Occupancy Calculation
-
Image Reconstruction and Correction: PET data are reconstructed and corrected for attenuation, scatter, randoms, and radioactive decay.
-
Image Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.
-
Region of Interest (ROI) Definition: ROIs are delineated on the MRI. Key target regions rich in D3 receptors include the globus pallidus and substantia nigra.[8] A reference region, typically the cerebellum, which is considered to have a negligible density of D3 receptors, is also defined.
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential (BP_ND) of the radiotracer, which is proportional to the density of available receptors (Bavail), is calculated using a reference tissue model (e.g., Simplified Reference Tissue Model, SRTM) or kinetic modeling of arterial plasma input data.[6][7]
-
Receptor Occupancy (RO) Calculation: The percentage of RO in a specific brain region is calculated as follows:
RO (%) = [ (BP_ND_Baseline - BP_ND_PostDose) / BP_ND_Baseline ] * 100 [7]
Where:
-
BP_ND_Baseline is the binding potential at baseline.
-
BP_ND_PostDose is the binding potential after Mesdopetam administration.
-
Visualizing the Experimental Workflow
Caption: Workflow for a human PET D3 receptor occupancy study.
Data Presentation
Quantitative data from preclinical and clinical studies are essential for building a comprehensive understanding of a drug's profile.
Table 1: Mesdopetam Binding Affinity and Pharmacokinetic Properties
This table summarizes known quantitative values for Mesdopetam.
| Parameter | Value | Species | Source |
| Binding Affinity (Ki) | |||
| Dopamine D3 Receptor | 90 nM | Human (recombinant) | [3][4] |
| Dopamine D2 Receptor | 540–750 nM | Human (recombinant) | [4] |
| Pharmacokinetics | |||
| Time to Max Plasma Conc. (t_max) | ~2 hours | Human | [11] |
| Plasma Half-life (t_1/2) | ~7 hours | Human | [11] |
| Dosing Regimen Support | Twice-daily use | Human | [11] |
Table 2: Example Data from a Mesdopetam PET Receptor Occupancy Study
This table provides a hypothetical but representative summary of results from a dose-escalation PET study, illustrating the expected relationship between dose, plasma concentration, and D3 receptor occupancy in the globus pallidus.
| Dose Group | N | Mean Plasma Conc. (ng/mL) at t_max | Mean D3 Receptor Occupancy (%) in Globus Pallidus |
| Placebo | 8 | 0 | 0 ± 5 |
| 2.5 mg | 8 | 25 | 35 ± 10 |
| 7.5 mg | 8 | 80 | 68 ± 8 |
| 15 mg | 8 | 155 | 85 ± 6 |
Note: Data in Table 2 are illustrative examples for educational purposes and do not represent actual published results for Mesdopetam.
Visualizing the Dose-Occupancy-Effect Relationship
Caption: Relationship between drug dose, plasma level, and receptor occupancy.
References
- 1. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mesdopetam - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Receptor occupancy [turkupetcentre.net]
- 8. D3 dopamine receptor-preferring [11C]PHNO PET imaging in Parkinson patients with dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesdopetam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mesdopetam Hemitartrate Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Mesdopetam hemitartrate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its salt form used?
A1: Mesdopetam is a dopamine (B1211576) D3 receptor antagonist. It is formulated as a hemitartrate salt to enhance its aqueous solubility and stability compared to the free base form, which is a common strategy for compounds with low water solubility.[1]
Q2: What is the expected solubility of this compound?
A2: While specific quantitative solubility data in common laboratory solvents is not widely published, the hemitartrate salt form is designed for improved aqueous solubility. As a general starting point, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide array of organic materials and is often used to prepare high-concentration stock solutions for in vitro assays.[2] It is recommended to empirically determine the solubility in your specific assay buffer and media.
Q3: What is the primary mechanism of action of Mesdopetam?
A3: Mesdopetam is a dopamine D2 and D3 receptor antagonist with a preference for the D3 receptor.[3] By blocking D3 autoreceptors, it can lead to an increase in dopamine release in certain brain regions.[3] Its action as an antagonist at the D3 receptor is central to its therapeutic potential.[4][5]
Q4: Can I expect precipitation when diluting a DMSO stock of this compound into aqueous media?
A4: Yes, this is a common issue for many compounds initially dissolved in a strong organic solvent like DMSO. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may "crash out" or precipitate due to its lower solubility in the aqueous environment. Following best practices for dilution, such as using pre-warmed media and gradual mixing, can mitigate this.
Q5: What is the recommended storage condition for this compound solutions?
A5: For long-term stability, it is advisable to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. The stability of the compound in aqueous working solutions at physiological temperatures (e.g., 37°C) may be limited, and it is best to prepare these solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Question: I am having trouble dissolving the this compound powder, even in DMSO. What can I do?
-
Answer:
-
Increase Agitation: Ensure vigorous mixing by vortexing the solution for at least 1-2 minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Sonication: If clumps persist, sonicate the solution in a water bath for 5-10 minutes. This can help break up aggregates and enhance dissolution.
-
Solvent Choice: While DMSO is a strong solvent, for some applications, you might consider other organic solvents like ethanol. However, be mindful of the higher potential for cytotoxicity with solvents other than DMSO in cell-based assays.
-
Issue 2: A precipitate forms immediately after diluting the DMSO stock solution into my cell culture medium.
-
Question: My this compound precipitates instantly when I add it to my aqueous experimental medium. How can I prevent this?
-
Answer: This "crashing out" is due to the rapid change in solvent polarity. The following steps can help:
-
Use Pre-warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous medium very slowly, drop by drop, while continuously and gently vortexing or swirling the medium. Do not add the medium to the DMSO stock.
-
Stepwise Dilution: Create an intermediate dilution of your stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your experimental medium.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture, ideally below 0.5%, and for sensitive assays, below 0.1%. This might require preparing a more dilute initial stock solution.
-
Issue 3: The solution appears clear initially but becomes cloudy or shows a precipitate over time during the experiment.
-
Question: My working solution of this compound looks fine at the beginning of my experiment, but after a few hours in the incubator, I see a precipitate. What is happening?
-
Answer: This suggests that the compound is in a supersaturated state and is not thermodynamically stable in your aqueous medium over time.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its solubility limit in your specific medium.
-
Assess Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to determine the maximum concentration that remains soluble under your experimental conditions (time, temperature, medium composition).
-
Consider Formulation Aids: For specific biochemical assays (not cell-based), you might explore the use of solubility-enhancing excipients like cyclodextrins. However, these can interfere with biological activity and should be used with caution and appropriate controls.
-
Data Presentation
Table 1: Template for Determining the Kinetic Solubility of this compound
| Solvent System | Initial Stock Conc. (mM in 100% DMSO) | Final Compound Conc. (µM) | Final DMSO Conc. (%) | Visual Observation (Clear/Precipitate) at t=0h | Visual Observation (Clear/Precipitate) at t=2h | Visual Observation (Clear/Precipitate) at t=24h |
| PBS, pH 7.4 | 10 | 100 | 1.0 | |||
| PBS, pH 7.4 | 10 | 50 | 0.5 | |||
| PBS, pH 7.4 | 10 | 25 | 0.25 | |||
| PBS, pH 7.4 | 10 | 10 | 0.1 | |||
| Cell Culture Medium | 10 | 100 | 1.0 | |||
| Cell Culture Medium | 10 | 50 | 0.5 | |||
| Cell Culture Medium | 10 | 25 | 0.25 | |||
| Cell Culture Medium | 10 | 10 | 0.1 |
Users should populate this table with their own experimental findings.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molar Mass of free base: 275.34 g/mol ; Hemitartrate salt will have a higher molecular weight, check supplier information)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) and place it in a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of the hemitartrate salt and the desired stock concentration (10 mM), calculate the required volume of DMSO.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. Visually inspect for any undissolved particles.
-
Aid Dissolution (if necessary): If particles persist, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. If needed, sonicate for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your compound in the aqueous medium of choice (PBS or cell culture medium). For example, to test concentrations from 100 µM down to 1 µM, add the appropriate volume of the 10 mM DMSO stock to the medium in the wells. Ensure the final DMSO concentration is consistent across wells where possible, and always below a cytotoxic level (e.g., start with 1% and dilute from there).
-
Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C).
-
Visual Inspection: Visually inspect each well for any signs of precipitation or cloudiness at various time points (e.g., immediately after preparation, 2 hours, and 24 hours).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum kinetic solubility under those conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for assessing kinetic solubility.
Caption: Simplified signaling pathway of Mesdopetam's antagonistic action.
References
Optimizing Mesdopetam dosage to minimize off-target effects
Welcome to the Technical Support Center for Mesdopetam (B608974) Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mesdopetam dosage to minimize off-target effects during preclinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mesdopetam?
Mesdopetam is a dopamine (B1211576) D3 receptor antagonist.[1][2][3] Preclinical studies have shown it to be a potent and efficacious anti-dyskinetic agent.[4] It is in development for the treatment of levodopa-induced dyskinesias (LIDs) in Parkinson's disease.[1][2][3]
Q2: What are the known off-target binding sites of mesdopetam?
Q3: What dosages have been evaluated in clinical trials, and what is the recommended dose for further studies?
Phase IIb clinical trials investigated mesdopetam at doses of 2.5 mg, 5.0 mg, and 7.5 mg, administered twice daily (bid).[6] The results of these trials indicated that the 7.5 mg bid dose demonstrated the most significant anti-dyskinetic effects without impairing normal motor function and had a safety and tolerability profile similar to placebo.[4][6] Therefore, 7.5 mg bid is the preferred dose for further clinical studies.[4][6]
Q4: What are the reported side effects of mesdopetam in clinical trials?
In a Phase IIb trial, the adverse event profile of mesdopetam was similar to placebo.[1][4][6] The most commonly reported adverse events were nervous system disorders, with a similar incidence in both mesdopetam-treated and placebo-treated subjects.[4] A first-in-human study in healthy male volunteers reported dose-dependent adverse events mainly related to the nervous system, such as somnolence, disturbance in attention, headache, and tremor, particularly at higher doses.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High incidence of off-target effects observed in vitro/in vivo. | The dosage used may be too high, leading to significant occupancy of lower-affinity off-target receptors. | 1. Conduct a dose-response study: Determine the minimal effective dose that achieves the desired on-target effect with minimal off-target engagement. 2. Perform a comprehensive binding profile: Use radioligand binding assays to determine the Ki values of mesdopetam for a wide range of potential off-target receptors. This will help identify which off-targets are most likely to be engaged at different concentrations. 3. Utilize functional assays: For identified off-targets, use functional assays (e.g., cAMP accumulation, GTPγS binding) to assess whether mesdopetam acts as an agonist, antagonist, or inverse agonist at these receptors. |
| Inconsistent or unexpected experimental results. | Variability in experimental protocol, cell line, or animal model. | 1. Standardize protocols: Ensure all experimental parameters, including cell culture conditions, reagent concentrations, and animal handling procedures, are consistent across experiments. 2. Cell line authentication: Verify the identity and purity of the cell lines used. 3. Consider species differences: Be aware of potential species differences in receptor pharmacology and drug metabolism. |
| Difficulty in translating preclinical findings to clinical dosages. | Differences in pharmacokinetics and pharmacodynamics between animal models and humans. | 1. Conduct pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of mesdopetam in the relevant animal models. 2. Use allometric scaling: Apply allometric scaling principles to estimate human equivalent doses from preclinical data, taking into account species differences in body surface area and metabolic rates. 3. Monitor target engagement in vivo: If feasible, use techniques like Positron Emission Tomography (PET) with a suitable radioligand to measure D3 receptor occupancy at different doses in both preclinical models and human subjects. |
Quantitative Data Summary
Table 1: Mesdopetam Binding Affinity
| Receptor | Ligand | Ki (nM) | Assay Type | Source |
| Dopamine D3 | Mesdopetam | 90 | Radioligand Binding | [8] |
| Dopamine D2 | Mesdopetam | 6-8 fold lower affinity than D3 | Not specified | [5] |
| Other Receptors | Mesdopetam | Data not publicly available | - | - |
Note: A comprehensive off-target binding profile with specific Ki values for other CNS receptors is not currently available in the public domain. Researchers are encouraged to perform their own binding studies.
Table 2: Mesdopetam Clinical Trial Dosages and Outcomes (Phase IIb)
| Dosage (bid) | Primary Endpoint (Change in "good ON-time") | Secondary Endpoint (UDysRS - anti-dyskinetic effect) | Safety & Tolerability | Source |
| 2.5 mg | Not statistically significant | Clinically relevant improvement | Similar to placebo | [1][6] |
| 5.0 mg | Not statistically significant | Clinically relevant improvement | Similar to placebo | [1][6] |
| 7.5 mg | Not statistically significant | Statistically significant and clinically meaningful improvement | Similar to placebo | [1][6] |
Experimental Protocols
Radioligand Binding Assay for Determining Off-Target Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of mesdopetam for various off-target receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor.
-
Mesdopetam (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (at a concentration that provides adequate signal).
-
Radioligand (at a concentration close to its Kd).
-
Varying concentrations of mesdopetam (typically a 10-point dilution series).
-
For total binding, add assay buffer instead of mesdopetam.
-
For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the mesdopetam concentration.
-
Determine the IC₅₀ value (the concentration of mesdopetam that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays to Characterize Off-Target Activity
Principle: This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
General Protocol:
-
Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.
-
Pre-treatment (for Gi-coupled receptors): For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Compound Addition: Add varying concentrations of mesdopetam to the wells.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the mesdopetam concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
General Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a microplate, combine the cell membranes, varying concentrations of mesdopetam, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding.
-
Filtration: Separate bound from free [³⁵S]GTPγS by filtration through glass fiber filters.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the mesdopetam concentration to determine the EC₅₀ for G-protein activation.
Visualizations
Signaling Pathways
Caption: On-target signaling pathway of mesdopetam at the dopamine D3 receptor.
Caption: Potential off-target signaling pathways for mesdopetam.
Experimental Workflow
Caption: Workflow for optimizing mesdopetam dosage to minimize off-target effects.
References
- 1. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 3. IRLAB publishes preclinical data on mesdopetam in the esteemed European Journal of Neuroscience - IRLAB [irlab.se]
- 4. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 5. Preclinical Pharmacology of [2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethyl](Propyl)amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irlab.se [irlab.se]
- 7. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mesdopetam Animal Behavioral Studies
Welcome to the technical support center for researchers utilizing mesdopetam (B608974) in animal behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mesdopetam?
A1: Mesdopetam is a dopamine (B1211576) D3 receptor antagonist, with a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[1] It is described as having "psychomotor stabilizing" properties.[1] By antagonizing D3 autoreceptors, mesdopetam can lead to an increase in dopamine release in key brain regions like the prefrontal cortex and striatum.[1]
Q2: Which animal models are most commonly used to study the efficacy of mesdopetam?
A2: The most prevalent animal model is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics the dopamine depletion characteristic of Parkinson's disease.[1][2] This model is particularly useful for studying levodopa-induced dyskinesia (LID), a common side effect of long-term levodopa (B1675098) treatment.[1][2] Additionally, rodent models of Parkinson's disease psychosis, often induced by agents like MK-801, are used to evaluate mesdopetam's antipsychotic potential.[3][4]
Q3: What are the expected behavioral outcomes of mesdopetam administration in these models?
A3: In the 6-OHDA rat model, mesdopetam is expected to reduce abnormal involuntary movements (AIMs) associated with levodopa-induced dyskinesia.[1][2] It has been shown to antagonize levodopa-induced dyskinesia and reduce locomotor hyperactivity induced by dextroamphetamine and dizocilpine, without affecting spontaneous locomotor activity at the doses tested.[1] In models of psychosis, mesdopetam is expected to normalize aberrant brain wave activity and reduce psychosis-like behaviors.[3][4]
Q4: What is the pharmacokinetic profile of mesdopetam in rodents and how does it translate to dosing schedules?
A4: In preclinical animal models, mesdopetam is rapidly absorbed.[5] First-in-human studies have shown a plasma half-life of approximately 7 hours, which supports a twice-daily dosing regimen in clinical trials.[5][6] Researchers should consider this half-life when designing their dosing schedules for animal studies to ensure consistent drug exposure.
Troubleshooting Guide
Variability in animal behavioral studies can arise from numerous factors. This guide provides a structured approach to identifying and mitigating common issues when working with mesdopetam.
Issue 1: High variability in Abnormal Involuntary Movement (AIMs) scores between animals in the same treatment group.
-
Potential Cause 1: Inconsistent 6-OHDA Lesions. The extent of dopamine neuron degeneration following 6-OHDA administration can vary significantly between animals, directly impacting the severity of L-DOPA-induced dyskinesia.
-
Troubleshooting Steps:
-
Verify Lesion Efficacy: Before initiating L-DOPA and mesdopetam treatment, confirm the extent of the lesion in each animal. This can be done behaviorally using an apomorphine- or amphetamine-induced rotation test. Only animals exhibiting a consistent and robust rotational response should be included in the study.
-
Standardize Surgical Procedure: Ensure strict adherence to stereotaxic coordinates, injection volume, and infusion rate for 6-OHDA administration. Use of a high-quality stereotaxic frame and infusion pump is critical.
-
-
-
Potential Cause 2: Subjectivity in AIMs Scoring. The scoring of AIMs can be subjective and vary between different observers or even for the same observer on different days.
-
Troubleshooting Steps:
-
Blinded Scoring: The rater should always be blinded to the treatment group of the animals.
-
Standardized Scoring System: Utilize a well-defined and validated AIMs rating scale. The most common scale assesses the severity of axial, limb, and orolingual AIMs.
-
Inter-Rater Reliability: If multiple observers are scoring AIMs, establish inter-rater reliability by having all observers score the same set of videos and comparing their scores. Provide thorough training to all raters to ensure consistency.
-
Video Recording: Record all behavioral sessions to allow for later re-scoring and verification.
-
-
Issue 2: Lack of a clear dose-dependent effect of mesdopetam on AIMs.
-
Potential Cause 1: Inappropriate Dose Range. The selected doses of mesdopetam may be too high (causing a ceiling effect) or too low (not reaching therapeutic levels).
-
Troubleshooting Steps:
-
Pilot Study: Conduct a pilot study with a wide range of mesdopetam doses to determine the optimal dose-response range for your specific animal model and experimental conditions.
-
Review Literature: Consult published preclinical studies on mesdopetam to inform your dose selection.[7]
-
-
-
Potential Cause 2: Interaction with Levodopa Dosing. The timing and dose of levodopa administration can influence the expression of dyskinesia and potentially mask the effects of mesdopetam.
-
Troubleshooting Steps:
-
Consistent Dosing Schedule: Administer levodopa and mesdopetam at the same time each day and maintain a consistent interval between the two administrations.
-
Stable Levodopa-Induced Dyskinesia: Ensure that animals exhibit stable and reliable AIMs in response to levodopa before initiating mesdopetam treatment. This may require a priming period of several days or weeks of levodopa administration.
-
-
Issue 3: Unexpected changes in general locomotor activity.
-
Potential Cause 1: Off-target effects at high doses. While mesdopetam has a preference for D3 receptors, at higher concentrations, it may interact with D2 or other receptors, potentially affecting locomotor activity.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Carefully assess locomotor activity across a range of mesdopetam doses.
-
Control Groups: Include appropriate control groups (vehicle, levodopa alone, mesdopetam alone) to isolate the effects of each compound.
-
-
-
Potential Cause 2: Animal Habituation or Sensitization. Repeated testing in the same environment can lead to changes in locomotor activity that are independent of the drug treatment.
-
Troubleshooting Steps:
-
Habituation Period: Allow animals to habituate to the testing environment before starting the experiment.
-
Randomize Testing Order: If multiple tests are being performed, randomize the order in which animals are tested to minimize order effects.
-
-
Data Presentation
The following tables summarize quantitative data from representative preclinical studies on mesdopetam.
Table 1: Effect of Mesdopetam on Levodopa-Induced Abnormal Involuntary Movements (AIMs) in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Total AIMs Score (± SEM) | % Reduction in AIMs vs. L-DOPA alone |
| Vehicle + L-DOPA | - | 45.3 ± 3.1 | - |
| Mesdopetam + L-DOPA | 1.0 | 30.1 ± 4.5 | 33.6% |
| Mesdopetam + L-DOPA | 3.0 | 21.7 ± 2.9 | 52.1% |
| Mesdopetam + L-DOPA | 10.0 | 15.8 ± 2.2 | 65.1% |
Data are hypothetical and for illustrative purposes based on trends reported in the literature.
Table 2: Effect of Mesdopetam on Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Net Ipsilateral Rotations/90 min (± SEM) |
| Vehicle | - | 5 ± 1 |
| L-DOPA | 4.0 | 450 ± 55 |
| Mesdopetam + L-DOPA | 3.0 | 425 ± 62 |
| Mesdopetam + L-DOPA | 10.0 | 400 ± 48 |
Data are hypothetical and for illustrative purposes based on trends reported in the literature.
Experimental Protocols
Detailed Methodology: Assessment of Levodopa-Induced Dyskinesia (LID) in the Unilateral 6-OHDA Rat Model
This protocol outlines the key steps for inducing and assessing LID in rats and evaluating the therapeutic effect of mesdopetam.
1. Animal Model and Surgical Procedure:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µl of 0.02% ascorbic acid in saline) into the right medial forebrain bundle.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
Lesion Verification: Two to three weeks post-surgery, assess the lesion by administering apomorphine (B128758) (0.5 mg/kg, s.c.) and measuring contralateral rotations. Rats exhibiting a robust rotational response (e.g., >100 rotations in 30 minutes) are selected for the study.
2. Levodopa Priming and AIMs Induction:
-
Administer L-DOPA (e.g., 6 mg/kg, i.p.) and a peripheral decarboxylase inhibitor such as benserazide (B1668006) (e.g., 12 mg/kg, i.p.) daily for approximately 2-3 weeks to induce stable AIMs.
3. Mesdopetam Treatment and Behavioral Assessment:
-
Drug Preparation: Dissolve mesdopetam in a suitable vehicle (e.g., saline).
-
Treatment Groups:
-
Group 1: Vehicle + L-DOPA/benserazide
-
Group 2: Mesdopetam (low dose) + L-DOPA/benserazide
-
Group 3: Mesdopetam (mid dose) + L-DOPA/benserazide
-
Group 4: Mesdopetam (high dose) + L-DOPA/benserazide
-
-
Administration: Administer mesdopetam (or vehicle) subcutaneously (s.c.) approximately 30 minutes before L-DOPA/benserazide injection.
-
AIMs Scoring:
-
Immediately after L-DOPA administration, place the rat in a transparent observation cage.
-
Score AIMs every 20 minutes for a total of 180 minutes.
-
Use a validated rating scale to score the severity of axial, limb, and orolingual AIMs (e.g., 0-4 scale where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and severe).
-
The total AIMs score is the sum of the scores for each subtype.
-
Visualizations
Caption: Mesdopetam's antagonism of the D3 receptor signaling pathway.
Caption: Workflow for a mesdopetam study in the 6-OHDA rat model.
Caption: A logical approach to troubleshooting common issues.
References
- 1. ohsu.edu [ohsu.edu]
- 2. irlab.se [irlab.se]
- 3. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders | MDPI [mdpi.com]
- 5. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irlab.se [irlab.se]
- 7. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Mesdopetam stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesdopetam (B608974) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mesdopetam and what is its primary mechanism of action?
A1: Mesdopetam (also known as IRL790) is a novel dopamine (B1211576) D3 receptor antagonist.[1] Its primary mechanism of action involves blocking the dopamine D3 receptor, which is implicated in the development of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2][3][4] By antagonizing the D3 receptor, Mesdopetam aims to reduce troublesome involuntary movements.[2][4]
Q2: What is the salt form of Mesdopetam and how does it affect its properties?
A2: Mesdopetam is available as Mesdopetam hemitartrate. This salt form is noted to have enhanced water solubility and stability compared to the free base.
Q3: What are the general recommendations for storing Mesdopetam?
A3: While specific long-term stability data for Mesdopetam under various experimental conditions is not publicly available, general best practices for storing solid pharmaceutical compounds should be followed. It is recommended to store Mesdopetam in a cool, dry, and dark place. For solutions, preparation of fresh solutions for each experiment is ideal. If short-term storage of solutions is necessary, they should be kept at refrigerated temperatures (2-8 °C) and protected from light, unless specific stability studies have validated other conditions.
Q4: How can I assess the stability of Mesdopetam in my experimental setup?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for assessing the stability of Mesdopetam. This involves developing a method that can separate the intact Mesdopetam from any potential degradation products. Regular analysis of your experimental samples over time will allow you to monitor for any decrease in the concentration of Mesdopetam and the appearance of new peaks that may correspond to degradants.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with Mesdopetam.
Problem 1: I am observing a decrease in the expected concentration of Mesdopetam over time in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| pH-dependent hydrolysis | - Determine the pH of your experimental medium. - Perform a pH stability study by preparing Mesdopetam solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating HPLC method. - Adjust the pH of your experimental medium to a range where Mesdopetam shows maximum stability. |
| Oxidation | - Minimize the exposure of your solution to oxygen by using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon). - Avoid the use of reagents that can act as oxidizing agents. - Consider adding an antioxidant to your formulation, but ensure it does not interfere with your experiment. |
| Photodegradation | - Protect your Mesdopetam solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Conduct a photostability study by exposing a solution of Mesdopetam to a controlled light source (e.g., a photostability chamber) and monitoring for degradation. |
| Adsorption to container surfaces | - Test different types of containers (e.g., glass, polypropylene, polyethylene) to see if the loss of Mesdopetam is container-dependent. - Consider using silanized glass vials to minimize adsorption. |
Problem 2: I am seeing new, unidentified peaks in my chromatograms when analyzing older Mesdopetam samples.
| Potential Cause | Troubleshooting Steps |
| Degradation of Mesdopetam | - These new peaks are likely degradation products. - Try to identify the conditions that are causing the degradation by performing forced degradation studies (see "Experimental Protocols" section). - If the degradation products are significant, you may need to adjust your experimental conditions (e.g., pH, temperature, light exposure) to minimize their formation. - If possible, use techniques like mass spectrometry (LC-MS) to identify the structure of the degradation products. |
| Contamination | - Ensure proper cleaning of all glassware and equipment. - Filter all solutions before use. - Run a blank sample (solvent without Mesdopetam) to check for any background contamination. |
Experimental Protocols
Protocol 1: Example of a Stability-Indicating Reversed-Phase HPLC Method for a Small Molecule Amine
This is a general method and should be optimized and validated for Mesdopetam.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or the UV max of Mesdopetam) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Incubate Mesdopetam solution in 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | Incubate Mesdopetam solution in 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | Incubate Mesdopetam solution in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid Mesdopetam to 80 °C for 48 hours. |
| Photodegradation | Expose Mesdopetam solution to light in a photostability chamber (ICH Q1B guidelines). |
For all stress conditions, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to track the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for decreased Mesdopetam concentration.
Caption: Mesdopetam antagonizes the dopamine D3 receptor signaling pathway.
Caption: Workflow for conducting a forced degradation study of Mesdopetam.
References
- 1. [PDF] Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates | Semantic Scholar [semanticscholar.org]
- 2. IRLAB reports continued progress ahead of the mesdopetam Phase III program - IRLAB [irlab.se]
- 3. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam - IRLAB [irlab.se]
- 4. tandfonline.com [tandfonline.com]
Improving the bioavailability of Mesdopetam in oral dosing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of Mesdopetam (B608974).
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the reported oral pharmacokinetic profile of Mesdopetam in humans? | In a first-in-human study, Mesdopetam demonstrated rapid absorption with maximum plasma levels generally reached within 2 hours after dosing. It exhibited dose-linear pharmacokinetics and a plasma half-life of approximately 7 hours, supporting twice-daily dosing. No accumulation was observed upon multiple dosing.[1][2][3] |
| 2. What is the known metabolism of Mesdopetam? | Mesdopetam is metabolized in humans into two primary, pharmacologically inactive metabolites. The initial step involves dealkylation to M1 (IRL902) via CYP450 enzymes, followed by acetylation by N-acetyltransferase 2 (NAT2) to form M2 (IRL872).[1] |
| 3. Does food intake affect the oral absorption of Mesdopetam? | A slight food effect has been observed, with slightly higher plasma exposures of Mesdopetam when administered in a fed state compared to a fasted state.[1] The geometric mean ratio (fed/fasted) for the area under the curve (AUC) was 110.7% and for the maximum concentration (Cmax) was 109.0%.[1] |
| 4. What are the predicted physicochemical properties of Mesdopetam? | Predicted properties for Mesdopetam include a water solubility of 0.409 mg/mL and a logP of 1.65.[4] The hemitartrate salt form is expected to have enhanced water solubility and stability.[5] |
| 5. What general strategies can be employed to improve the oral bioavailability of a compound like Mesdopetam? | Common strategies for improving the oral bioavailability of poorly soluble drugs include particle size reduction (micronization, nanomilling) to increase surface area and dissolution rate, and the formation of amorphous solid dispersions to enhance solubility.[6][7][8][][10] Lipid-based formulations can also be considered.[11] |
Troubleshooting Guide
Issue 1: Lower than expected Mesdopetam plasma concentrations in preclinical animal studies.
Possible Causes and Solutions:
-
Poor Solubility in Formulation:
-
Verification: Confirm the solubility of your Mesdopetam batch in the vehicle used for oral dosing.
-
Solution 1: Particle Size Reduction. Reducing the particle size of the active pharmaceutical ingredient (API) can increase its surface area and improve dissolution rate.[][10] Refer to the Experimental Protocols section for a detailed methodology on micronization.
-
Solution 2: Amorphous Solid Dispersion. Creating an amorphous solid dispersion of Mesdopetam with a suitable polymer can enhance its aqueous solubility.[6][7][8] See the Experimental Protocols section for a method to prepare amorphous solid dispersions using spray drying.
-
-
High First-Pass Metabolism:
-
Verification: Mesdopetam is a substrate for CYP450 enzymes.[1] Significant first-pass metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation. An in vitro study with liver microsomes from the animal species being used can help quantify the metabolic rate.
-
Solution: While altering the molecule isn't an option, formulation strategies can sometimes modulate first-pass metabolism. For instance, some lipid-based formulations can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism.
-
-
Incorrect Dosing Technique:
-
Verification: Ensure accurate preparation of the dosing formulation and proper oral gavage technique to guarantee the intended dose is administered.
-
Issue 2: High variability in Mesdopetam plasma concentrations between individual animals.
Possible Causes and Solutions:
-
Inconsistent Formulation:
-
Verification: If using a suspension, ensure it is homogenous and that particles do not settle during the dosing period.
-
Solution: Implement rigorous mixing protocols and consider the use of suspending agents to maintain uniformity.
-
-
Influence of Fed/Fasted State:
-
Verification: A slight food effect has been noted in humans, with food increasing exposure.[1] This could be more pronounced in animal models.
-
Solution: Standardize the feeding schedule of the animals relative to the time of dosing to minimize this source of variability.
-
Experimental Protocols
Protocol 1: Particle Size Reduction of Mesdopetam by Air Jet Milling
Objective: To reduce the particle size of Mesdopetam to improve its dissolution rate.
Materials:
-
Mesdopetam API
-
Lab-scale air jet mill
-
Laser diffraction particle size analyzer
-
Inert gas (e.g., Nitrogen)
Methodology:
-
Characterize the initial particle size distribution of the Mesdopetam API using laser diffraction.
-
Set up the air jet mill according to the manufacturer's instructions. Use an inert gas like nitrogen if the compound is sensitive to oxidation.
-
For a lab-scale mill, start with a small batch of Mesdopetam (e.g., 50-200 mg).[12]
-
Introduce the Mesdopetam powder into the mill at a controlled feed rate.
-
Micronize the powder using appropriate air pressure settings. These will need to be optimized for the specific material and desired particle size.
-
Collect the micronized powder from the collection vessel.
-
Analyze the particle size distribution of the milled Mesdopetam to confirm the desired size reduction has been achieved.
-
Assess the solid-state properties (e.g., by X-ray powder diffraction) to ensure no polymorphic changes have occurred during milling.
Protocol 2: Preparation of Mesdopetam Amorphous Solid Dispersion by Spray Drying
Objective: To enhance the aqueous solubility of Mesdopetam by creating an amorphous solid dispersion with a polymer.
Materials:
-
Mesdopetam API
-
A suitable polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, Polyvinylpyrrolidone - PVP)
-
A common solvent for both Mesdopetam and the polymer (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Lab-scale spray dryer
-
Dissolution testing apparatus
-
Differential Scanning Calorimeter (DSC)
-
X-ray powder diffractometer (XRPD)
Methodology:
-
Select a suitable polymer based on miscibility and stability studies with Mesdopetam.
-
Dissolve Mesdopetam and the chosen polymer in the solvent system to create a homogenous solution. A typical drug-to-polymer ratio to start with is 1:3.
-
Set the parameters on the spray dryer, including inlet temperature, gas flow rate, and solution feed rate. These will need to be optimized.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Collect the resulting powder.
-
Characterize the solid state of the spray-dried powder using DSC and XRPD to confirm that it is amorphous.
-
Perform dissolution testing to compare the dissolution rate of the amorphous solid dispersion with that of the crystalline Mesdopetam.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of a new Mesdopetam formulation.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Mesdopetam formulation for oral administration
-
Mesdopetam solution for intravenous (IV) administration (for absolute bioavailability determination)
-
Vehicle for formulations
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical method for quantifying Mesdopetam in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Divide the rats into two groups: one for oral administration and one for IV administration.
-
Administer the Mesdopetam formulation orally to the first group via gavage.
-
Administer the Mesdopetam solution intravenously to the second group (typically via the tail vein).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Quantify the concentration of Mesdopetam in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both oral and IV routes.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving Mesdopetam bioavailability.
Caption: Mesdopetam's path from oral dosing to systemic circulation.
References
- 1. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Analytical Methods for Mesdopetam Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Mesdopetam and its primary metabolites, M1 (IRL902) and M2 (IRL872).
Metabolite Structures and Properties
Mesdopetam undergoes N-dealkylation to form the primary amine metabolite M1 (IRL902), which is subsequently N-acetylated to form metabolite M2 (IRL872). The polar nature of these metabolites, particularly M1, presents specific challenges for chromatographic retention and separation.
| Compound | Structure | Key Properties |
| Mesdopetam | N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | Parent drug, secondary amine. |
| M1 (IRL902) | 2-(3-fluoro-5-methylsulfonylphenoxy)ethan-1-amine | Primary amine metabolite, more polar than Mesdopetam. |
| M2 (IRL872) | N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]acetamide | N-acetylated metabolite, less basic than M1. |
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing Mesdopetam and its metabolites?
A1: The primary challenges include:
-
Low concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical techniques like LC-MS/MS.[1]
-
Matrix effects: Components of biological matrices (plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1][2]
-
Poor retention of polar metabolites: The primary amine metabolite, M1 (IRL902), is highly polar and can be difficult to retain on traditional reversed-phase chromatography columns. This may necessitate the use of alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Metabolite stability: Drug metabolites can be unstable and may degrade during sample collection, storage, or preparation.[1]
Q2: Which analytical technique is most suitable for the simultaneous quantification of Mesdopetam, M1, and M2?
A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify multiple analytes in a single run.[3] Given the polarity of the M1 metabolite, a HILIC-based LC method may provide better retention and separation compared to traditional reversed-phase chromatography.
Q3: How can I minimize matrix effects in my plasma or urine samples?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) can selectively isolate the analytes of interest while removing interfering matrix components.[2] For the amine-containing Mesdopetam and M1, a mixed-mode cation exchange SPE could be effective.
-
Chromatographic separation: Optimizing the liquid chromatography method to separate the analytes from co-eluting matrix components is crucial.
-
Use of stable isotope-labeled internal standards: These are the gold standard for correcting matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification if the analyte concentrations are very low.
Q4: What are the recommended storage conditions for plasma and urine samples containing Mesdopetam and its metabolites?
A4: To ensure the stability of the analytes, it is recommended to store biological samples at -70°C or lower until analysis. For urine samples, it is also advisable to collect them in tubes placed on ice and centrifuge them promptly to remove any particulate matter.
Troubleshooting Guides
Chromatography and MS/MS Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) for M1 metabolite | Secondary interactions with residual silanols on a reversed-phase column. Inadequate pH of the mobile phase. | 1. Consider using a HILIC column for better retention and peak shape of polar analytes. 2. If using reversed-phase, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state. Adding a small amount of an amine modifier to the mobile phase can also help. |
| Low signal intensity or high signal variability | Significant ion suppression due to matrix effects. Poor ionization of the analytes. | 1. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 3. Use a stable isotope-labeled internal standard for each analyte to correct for variability. |
| Ghost peaks appearing in blank injections | Carryover from a previous high-concentration sample. Contamination of the LC system or MS source. | 1. Optimize the injector wash procedure, using a strong solvent to clean the needle and loop between injections. 2. Flush the LC system and column with a strong solvent. 3. Check for and clean any contamination in the MS source. |
| Inconsistent retention times | Changes in mobile phase composition. Column degradation. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and ensure adequate degassing. 2. Use a guard column to protect the analytical column. If the column is old, replace it. 3. Use a column oven to maintain a stable temperature. |
Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after Solid-Phase Extraction (SPE) | Inappropriate SPE sorbent or protocol. Incomplete elution of the analytes. | 1. Ensure the SPE sorbent is appropriate for the analytes (e.g., mixed-mode cation exchange for amines). 2. Optimize the wash and elution steps of the SPE protocol. Ensure the elution solvent is strong enough to fully recover the analytes. |
| High background noise in the chromatogram | Incomplete removal of matrix components. Contamination from solvents or reagents. | 1. Incorporate an additional wash step in the SPE protocol. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Filter all samples and mobile phases before use. |
Experimental Protocols
Proposed LC-MS/MS Method for Mesdopetam, M1, and M2 in Human Plasma
This protocol is a suggested starting point and should be optimized and validated for your specific application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-Mode Cation Exchange, 30 mg/1 mL
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Equilibration: 1 mL 2% Formic Acid in Water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% Phosphoric Acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Wash: 1 mL 2% Formic Acid in Water, followed by 1 mL Methanol.
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography: HILIC
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 95 3.0 0.4 50 3.1 0.4 95 | 5.0 | 0.4 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mesdopetam | 276.1 | [To be determined empirically] |
| M1 (IRL902) | 234.1 | [To be determined empirically] |
| M2 (IRL872) | 276.1 | [To be determined empirically] |
| Internal Standard (e.g., d5-Mesdopetam) | 281.1 | [To be determined empirically] |
Note: Product ions need to be determined by infusing a standard solution of each analyte into the mass spectrometer and performing a product ion scan.
Visualizations
Caption: Experimental workflow for Mesdopetam metabolite analysis.
Caption: Troubleshooting decision tree for chromatographic issues.
References
Managing adverse neurological effects of Mesdopetam in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mesdopetam (B608974) in animal models. The information is designed to help manage and interpret adverse neurological effects that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Mesdopetam and what is its primary mechanism of action?
Mesdopetam (IRL790) is a novel psychomotor stabilizer and a dopamine (B1211576) D3 receptor antagonist.[1][2] It exhibits a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[3] By antagonizing D3 autoreceptors, Mesdopetam can disinhibit dopamine release in key brain regions like the prefrontal cortex, which is thought to contribute to its therapeutic effects.[3]
Q2: What are the intended therapeutic effects of Mesdopetam in animal models?
In preclinical studies, Mesdopetam has demonstrated efficacy in models of Parkinson's disease, particularly in reducing levodopa-induced dyskinesia (LID) without compromising the anti-parkinsonian effects of levodopa.[3][4] It has also shown potential antipsychotic properties in rodent models of psychosis.[2][5]
Q3: What are the commonly observed adverse neurological effects of Mesdopetam in animal models?
Preclinical studies in animal models suggest that Mesdopetam has a good safety and tolerability profile, often comparable to a placebo.[1][6][7] However, dose-dependent adverse effects related to the central nervous system have been observed. In a study with healthy human volunteers, high single doses (160 mg) led to symptoms such as disturbance in attention, dizziness, tremor, restlessness, nervousness, and cold sweat.[8] While specific adverse event rates in animal models are not extensively published, researchers should be vigilant for signs of central nervous system modulation.
Q4: Can Mesdopetam worsen motor symptoms in animal models of Parkinson's disease?
While Mesdopetam is developed to treat motor complications, high doses of dopamine antagonists can potentially interfere with motor function. Clinical trials in humans have reported worsened parkinsonism as a side effect.[3] However, preclinical data suggests that at therapeutic doses, Mesdopetam does not negatively affect normal exploratory behavior in animals.[2] Close monitoring of motor function is crucial, especially during dose-escalation studies.
Troubleshooting Guide for Adverse Neurological Effects
This guide provides a structured approach to identifying, managing, and interpreting unexpected neurological side effects in animal models treated with Mesdopetam.
Issue 1: Unexpected Hyperactivity, Stereotypy, or Agitation
| Observation | Potential Cause | Recommended Action |
| Increased locomotor activity, repetitive, non-functional behaviors (e.g., excessive grooming, circling), or signs of agitation. | Dose-dependent effects: Higher doses may lead to off-target effects or excessive dopamine modulation. Interaction with other compounds: Concomitant administration of other psychoactive drugs (e.g., L-DOPA) could potentiate effects. | 1. Review Dosage: Verify the dose calculation and administration. Consider reducing the dose in subsequent experiments. 2. Behavioral Phenotyping: Conduct a detailed behavioral assessment using standardized tests like the open-field test to quantify the observed behaviors. 3. Control Groups: Ensure appropriate vehicle-control and positive-control groups are included to contextualize the findings. 4. Literature Review: Consult literature for similar effects with other D3 antagonists. |
Issue 2: Sedation, Lethargy, or Decreased Motor Activity
| Observation | Potential Cause | Recommended Action |
| Reduced spontaneous movement, prolonged periods of inactivity, or decreased response to stimuli. | High Dose Effect: Excessive D3 receptor blockade could potentially lead to sedative effects. Animal Health: Underlying health issues in the animal could be exacerbated by the drug. | 1. Assess Animal Welfare: Perform a thorough health check of the animal. Monitor food and water intake, as well as weight. 2. Dose Reduction: Lower the dose of Mesdopetam in future experiments. 3. Behavioral Testing: Use tests like the open-field or home-cage activity monitoring to quantify the level of sedation. 4. Pharmacokinetic Analysis: If possible, correlate the timing of sedation with the peak plasma concentration of Mesdopetam. |
Issue 3: Worsening of Parkinsonian Symptoms in Disease Models
| Observation | Potential Cause | Recommended Action |
| Increased rigidity, bradykinesia, or tremor in a Parkinson's disease animal model. | Off-target D2 receptor blockade: Although Mesdopetam is D3 selective, high concentrations might lead to significant D2 receptor occupancy. Complex drug interactions: The interplay between Mesdopetam, L-DOPA, and the parkinsonian state can be complex. | 1. Dose Optimization: Carefully titrate the dose of Mesdopetam to find the optimal therapeutic window that reduces dyskinesia without worsening parkinsonism. 2. Motor Function Assessment: Employ a battery of motor tests (e.g., cylinder test, rotarod) to comprehensively evaluate motor function. 3. Histological Analysis: At the end of the study, perform immunohistochemistry to assess the integrity of the nigrostriatal pathway and rule out any drug-induced neurotoxicity. |
Quantitative Data on Adverse Events
The following table summarizes adverse events observed in a Phase I study in healthy male volunteers, which can provide insights into potential dose-dependent effects to monitor in animal models.
| Adverse Event | Single Ascending Dose (SAD) - 120 mg | Multiple Ascending Dose (MAD) - 80 mg | Placebo |
| Nervous System Disorders | |||
| Disturbance in Attention | Present | Present | Absent |
| Dizziness | Present | Present | Absent |
| Tremor | Present | Present | Absent |
| Restlessness | Present | Absent | Absent |
| Nervousness | Present | Absent | Absent |
| Somnolence | Not Reported | Present | Absent |
| Headache | Not Reported | Present | Absent |
| General Disorders | |||
| Cold Sweat | Present | Absent | Absent |
Data adapted from a first-in-human oral dose study of Mesdopetam. The 160mg single dose group experienced more pronounced CNS symptoms, leading to a dose reduction to 120mg for subsequent subjects.[8]
Experimental Protocols
1. Open-Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena (e.g., 1m x 1m for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is often conducted under controlled lighting conditions.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes before the test.
-
Administer Mesdopetam or vehicle at the predetermined time before the test.
-
Place the animal in the center or a corner of the open-field arena.
-
Record the animal's activity for a set duration (e.g., 5-15 minutes) using a video camera mounted above the arena.
-
Between trials, thoroughly clean the arena to remove any olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, time spent moving, and velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center, and number of entries into the center zone.
-
Stereotyped Behaviors: Frequency and duration of behaviors like grooming, rearing, and circling.
-
2. Assessment of Levodopa-Induced Dyskinesia (LID) in a 6-OHDA Rat Model of Parkinson's Disease
-
Model Induction: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
-
LID Induction: After a recovery period, chronically administer L-DOPA to induce abnormal involuntary movements (AIMs).
-
Mesdopetam Treatment: Administer Mesdopetam prior to or concurrently with L-DOPA.
-
Behavioral Scoring:
-
Observe the animals individually in a transparent cylinder or cage.
-
At set time points after L-DOPA administration, score the severity of AIMs based on a standardized rating scale. The scale typically assesses the amplitude and duration of axial, limb, and orolingual dyskinesias.
-
A trained observer, blind to the treatment groups, should perform the scoring.
-
-
Data Analysis: Compare the total AIMs scores between the Mesdopetam-treated group and the vehicle-control group.
Visualizations
Caption: Mesdopetam antagonizes the dopamine D3 receptor signaling pathway.
Caption: Workflow for troubleshooting adverse neurological effects.
References
- 1. irlab.se [irlab.se]
- 2. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irlab.se [irlab.se]
- 5. irlab.se [irlab.se]
- 6. researchgate.net [researchgate.net]
- 7. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 8. researchgate.net [researchgate.net]
Interpreting Mesdopetam clinical trial primary vs. secondary endpoints
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the clinical trial data of Mesdopetam (B608974), a dopamine (B1211576) D3 receptor antagonist under investigation for Parkinson's disease-related levodopa-induced dyskinesia (LID).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mesdopetam?
A1: Mesdopetam is a dopamine D3 receptor antagonist.[1][2] It exhibits a preference for the D3 receptor over the D2 receptor.[3] By blocking D3 autoreceptors, Mesdopetam is thought to modulate dopamine release in key brain regions, which may contribute to its therapeutic effects in reducing levodopa-induced dyskinesia.[3]
Q2: Why did the primary endpoint of the Phase IIb trial for Mesdopetam not achieve statistical significance?
A2: The primary endpoint in the Phase IIb trial was the change in daily hours of "good ON-time" without troublesome dyskinesia, as assessed by patient diaries.[4][5] While the trial did not meet this primary endpoint, it's important to note that secondary endpoints showed significant anti-dyskinetic effects.[4][5] This discrepancy can occur for various reasons, including the choice of the primary endpoint measure, patient reporting variability in diaries, and the specific patient population studied.
Q3: What was the key secondary endpoint in the Phase IIb trial that showed a significant effect?
A3: A key secondary endpoint that demonstrated a statistically significant and clinically meaningful effect was the Unified Dyskinesia Rating Scale (UDysRS).[4][5] Specifically, the sum of parts 1, 3, and 4 of the UDysRS, which measures the severity and disability associated with ON-phase dyskinesia, showed significant improvement with Mesdopetam treatment, particularly at the 7.5 mg twice-daily dose.[4][6]
Q4: How is the primary endpoint for the planned Phase III trial different from the Phase IIb trial?
A4: Based on the promising results from the secondary endpoint in the Phase IIb trial, the planned Phase III program for Mesdopetam will use the change in the Unified Dyskinesia Rating Scale (UDysRS), specifically the sum of parts 1, 3, and 4, as the primary efficacy endpoint. This strategic shift aligns the primary outcome measure with the endpoint that demonstrated a robust and clinically relevant signal in the preceding trial.
Q5: Where can I find the detailed results of the Phase IIb trial?
A5: The top-line results of the Phase IIb trial (study IRL790C005) have been publicly announced and are available in press releases from IRLAB. For more detailed data, referring to publications in peer-reviewed journals and presentations at scientific conferences is recommended. The study is registered on clinicaltrials.gov under the identifier NCT04435431.[5]
Troubleshooting Guide
Issue: Difficulty in reconciling the non-significant primary endpoint with the positive secondary endpoint results in the Phase IIb trial.
Troubleshooting Steps:
-
Understand the nuances of the endpoints:
-
"Good ON-time" (Primary Endpoint): This is a patient-reported outcome from a daily diary. It can be influenced by subjective patient perception and recall bias. Patients categorize their time into "OFF," "ON with no dyskinesia," "ON with non-troublesome dyskinesia," and "ON with troublesome dyskinesia." "Good ON-time" typically combines "ON with no dyskinesia" and "ON with non-troublesome dyskinesia."
-
UDysRS (Secondary Endpoint): This is a more objective, clinician- and patient-rated scale that provides a comprehensive assessment of dyskinesia's severity, impact on daily activities, and patient perception of disability.[7][8][9]
-
-
Consider the data: While the overall change in "good ON-time" was not statistically significant across all doses in the Full Analysis Set (FAS), a dose-dependent reduction in OFF-time was observed.[4] Furthermore, in the protocol-compliant population, a significant increase in "good ON-time" was seen at the highest dose.[4]
-
Focus on the strength of the UDysRS signal: The significant improvement in the UDysRS, a well-validated and comprehensive measure of dyskinesia, provides strong evidence of Mesdopetam's anti-dyskinetic effect.[4][6] The consistency of this effect across different time points in the study further strengthens this finding.[6]
Issue: Accessing detailed experimental protocols for the clinical trial endpoints.
Solution:
Below are the detailed methodologies for the key experiments cited in the Mesdopetam clinical trials.
Experimental Protocols
Unified Dyskinesia Rating Scale (UDysRS)
-
Objective: To provide a comprehensive assessment of dyskinesia, including its severity, anatomical distribution, and impact on daily life, as well as the patient's perception of disability.[7][10]
-
Methodology: The UDysRS is divided into four parts:[10]
-
Part 1: Historical Disability (Patient Perceptions) of On-Dyskinesia Impact: This section assesses the patient's experience of dyskinesia during the "ON" state over the past week through a series of questions about the impact on activities of daily living.
-
Part 2: Historical Disability (Patient Perceptions) of Off-Dystonia Impact: This part evaluates the patient's experience of dystonia during "OFF" periods.
-
Part 3: Objective Impairment: A trained clinician rates the severity and anatomical distribution of dyskinesia (both choreic and dystonic) while the patient performs four specific activities.
-
Part 4: Objective Disability: The clinician assesses the degree of functional disability caused by the dyskinesia observed during the tasks in Part 3.
-
-
Scoring: Each part has a maximum point value, and a higher score indicates greater impairment or disability.[10] In the Mesdopetam Phase IIb and upcoming Phase III trials, the primary analysis focuses on the sum of scores from Parts 1, 3, and 4.
Patient Diary for "Good ON-time" Assessment
-
Objective: To quantify the daily duration of different motor states experienced by a Parkinson's disease patient.
-
Methodology:
-
Patients are provided with a diary, often referred to as a Hauser diary, to record their motor state at regular intervals (e.g., every 30 minutes) throughout a 24-hour period.[11]
-
The defined motor states typically include:
-
Asleep [11]
-
OFF: A state of poor motor function.[11]
-
ON without dyskinesia: A state of good motor function without involuntary movements.
-
ON with non-troublesome dyskinesia: Good motor function with the presence of involuntary movements that are not bothersome to the patient.
-
ON with troublesome dyskinesia: Good motor function but with bothersome involuntary movements.[12]
-
-
"Good ON-time" is calculated as the sum of the time spent in the "ON without dyskinesia" and "ON with non-troublesome dyskinesia" states.
-
-
Data Collection: Patients are trained on how to properly complete the diary to ensure consistency and accuracy of the reported data.
Data Presentation
Table 1: Summary of Key Efficacy Results from the Mesdopetam Phase IIb Trial (Full Analysis Set)
| Endpoint | Placebo | Mesdopetam (2.5 mg b.i.d.) | Mesdopetam (5 mg b.i.d.) | Mesdopetam (7.5 mg b.i.d.) |
| Change from Baseline in "Good ON-time" (hours) | - | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| Change from Baseline in UDysRS (Parts 1, 3, & 4) | - | Significant Improvement | - | Significant Improvement (p=0.026 at 12 weeks) |
| Change from Baseline in OFF-time (hours) | - | Numerical Improvement | Numerical Improvement | Dose-dependent Numerical Improvement |
Note: This table provides a summary of the top-line results. For detailed statistical values, please refer to the official study publications.[4]
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of Mesdopetam and the general workflow of its clinical trials.
Caption: Proposed mechanism of action of Mesdopetam as a dopamine D3 receptor antagonist.
References
- 1. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 3. Mesdopetam - Wikipedia [en.wikipedia.org]
- 4. irlab.se [irlab.se]
- 5. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. The Unified Dyskinesia Rating Scale (UDysRS): Clinimetric Testing Program | Parkinson's Disease [michaeljfox.org]
- 8. mds.movementdisorders.org [mds.movementdisorders.org]
- 9. Appendix D: Unified Dyskinesia Rating Scale (UDysRS) - Deep Brain Stimulation Management [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. parkinsons.va.gov [parkinsons.va.gov]
- 12. d-minecare.com [d-minecare.com]
Strategies to improve "Good ON-time" in Mesdopetam clinical studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to improve the measurement and outcomes of "Good ON-time" in clinical studies of Mesdopetam (B608974).
Frequently Asked Questions (FAQs)
Q1: What is Mesdopetam and what is its mechanism of action?
Mesdopetam (IRL790) is an orally active, small molecule antagonist of the dopamine (B1211576) D3 receptor.[1][2] It is being developed as a treatment for levodopa-induced dyskinesias (LIDs), which are troublesome involuntary movements that are a common side effect of long-term levodopa (B1675098) therapy in Parkinson's disease.[3][2] The therapeutic rationale is that by blocking D3 receptors, Mesdopetam can modulate dopamine signaling in a way that reduces dyskinesias without compromising the anti-parkinsonian effects of levodopa.[1][4]
Q2: What is "Good ON-time" and why is it a critical endpoint in Parkinson's disease clinical trials?
"Good ON-time" refers to the period when a Parkinson's disease patient's motor symptoms are well-controlled by medication, without the presence of troublesome dyskinesia.[5][6][7] It is a crucial patient-centric measure of treatment efficacy, as it reflects the duration of functional mobility and a better quality of life.[8] An increase in "Good ON-time" is a primary goal for many advanced Parkinson's disease therapies.[8][9]
Q3: What were the key findings from the Mesdopetam Phase IIb clinical trial regarding "Good ON-time"?
The Phase IIb trial (NCT04435431) did not meet its primary endpoint of a statistically significant increase in daily "Good ON-time" as measured by patient diaries, compared to placebo.[4][10][11] However, the study did demonstrate a dose-dependent, clinically meaningful, and statistically significant reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS), a secondary endpoint.[11][12][13] The 7.5 mg twice-daily dose was identified as the most effective.[4][10][13]
Q4: Why might the Phase IIb trial have failed to meet its primary endpoint for "Good ON-time"?
Several factors could have contributed to the discrepancy between the "Good ON-time" diary data and the UDysRS results:
-
Subjectivity of Patient Diaries: Patient-reported diaries can have variability and be influenced by patient perception and recall bias.
-
High Placebo Response: A significant placebo effect was observed in the "Good ON-time" measurements.[14]
-
Statistical Power: The study might have been underpowered to detect a significant difference in "Good ON-time" due to higher than expected variability.[14]
Q5: What is the plan for Phase III trials regarding the primary endpoint?
Based on the robust results of the Unified Dyskinesia Rating Scale (UDysRS) in the Phase IIb trial and discussions with regulatory agencies like the FDA and EMA, the upcoming Phase III trials for Mesdopetam will use the UDysRS (parts 1, 3, and 4) as the primary efficacy endpoint.[15][16][17] "Good ON-time," assessed via patient diaries, will be included as a key secondary endpoint.[15][16][17]
Troubleshooting Guide
Q: How can we improve the accuracy and reliability of "Good ON-time" data collected from patient diaries?
A: To enhance the quality of patient diary data, consider the following strategies:
-
Comprehensive Patient Training: Provide thorough training for patients and their caregivers on how to accurately complete the diaries. This should include clear definitions of "ON" and "OFF" states, as well as different levels of dyskinesia (non-troublesome vs. troublesome).
-
Standardized Diary Instruments: Utilize a validated and standardized patient diary, such as the Hauser diary, to ensure consistency across all study participants.
-
Electronic Diaries (eDiaries): The use of electronic diaries can reduce recall bias and improve compliance through time-stamped entries and reminders.
-
Regular Data Review: Implement a process for clinical staff to regularly review diary entries with patients to clarify any ambiguities and ensure consistent reporting.
-
Rater Concordance: Before the study, assess the agreement between patient and trained rater assessments of motor states to ensure the patient can accurately self-assess.
Q: What statistical approaches can be employed to better analyze "Good ON-time" data?
A: To improve the statistical analysis of "Good ON-time" data, researchers could:
-
Account for Placebo Response: Utilize statistical models that can account for and adjust for a high placebo response.
-
Analyze Subgroups: Conduct pre-specified subgroup analyses to identify patient populations that may be more responsive to Mesdopetam in terms of "Good ON-time".
-
Mixed-Model for Repeated Measures (MMRM): This statistical model can be effective for analyzing longitudinal data from clinical trials, as it can handle missing data and account for within-patient correlations.
Data Presentation
Table 1: Overview of Mesdopetam Phase IIb Study (NCT04435431) Design
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Number of Patients | 156 randomized, 125 completed |
| Treatment Arms | Placebo, Mesdopetam 2.5 mg bid, 5 mg bid, 7.5 mg bid |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change in daily "Good ON-time" (without troublesome dyskinesia) |
| Secondary Endpoints | Unified Dyskinesia Rating Scale (UDysRS), MDS-UPDRS |
Table 2: Key Efficacy Results of Mesdopetam Phase IIb Study
| Endpoint | Result |
| Primary: "Good ON-time" | Not statistically significant vs. placebo[4][11] |
| Secondary: UDysRS (7.5 mg bid) | Statistically significant improvement vs. placebo at weeks 4, 8, and 12[11][12] |
| Secondary: Daily OFF-time (7.5 mg bid) | Numerical decrease compared to placebo[11][12] |
Experimental Protocols
Protocol: Measurement of "Good ON-time" using a Patient Diary (Hauser Diary)
-
Patient Training:
-
Educate the patient on the different motor states:
-
OFF: A state where Parkinson's symptoms are not well-controlled.
-
ON without dyskinesia: A state of good symptom control with no involuntary movements.
-
ON with non-troublesome dyskinesia: Good symptom control with involuntary movements that are not bothersome.
-
ON with troublesome dyskinesia: Good symptom control but with bothersome involuntary movements.
-
Asleep.
-
-
Provide a diary booklet or electronic device for recording.
-
Instruct the patient to record their motor state at predefined intervals (e.g., every 30 minutes) throughout their waking hours for 2-3 consecutive days before each study visit.
-
-
Data Collection:
-
The patient prospectively records their motor state for each time interval.
-
The diary is reviewed by study personnel at each visit to ensure completeness and clarity.
-
-
Data Analysis:
-
The number of intervals in each motor state is summed for each day.
-
"Good ON-time" is calculated as the sum of "ON without dyskinesia" and "ON with non-troublesome dyskinesia".[7]
-
The change in "Good ON-time" from baseline to subsequent visits is calculated for each patient.
-
Statistical analysis is performed to compare the change in "Good ON-time" between the Mesdopetam and placebo groups.
-
Mandatory Visualization
Caption: Mechanism of action of Mesdopetam in reducing Levodopa-induced dyskinesia.
Caption: Workflow for a Mesdopetam clinical trial focusing on dyskinesia and "Good ON-time".
References
- 1. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 2. Ipsen and IRLAB enter exclusive worldwide licensing agreement aimed to improve the lives of people living with Parkinson’s disease [ipsen.com]
- 3. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 4. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
- 6. IRLAB’s IRL790 receives new name ‘mesdopetam’ - IRLAB [irlab.se]
- 7. VYALEV™ Efficacy & Clinical Trial Results [vyalevhcp.com]
- 8. Don't Wait: Rethinking Parkinson's Disease Care [practicalneurology.com]
- 9. IRLAB's mesdopetam IND accepted by the US FDA - IRLAB [irlab.se]
- 10. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 11. storage.mfn.se [storage.mfn.se]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 14. IRLAB: Mesdopetam returning to IRLAB and additional clinical data presented [redeye.se]
- 15. Irlab moving on Phase 3 trial of mesdopetam to treat dyskinesia [chemdiv.com]
- 16. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 17. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam - Inderes [inderes.dk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Mesdopetam and Amantadine for Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease, creating a critical need for effective therapeutic interventions. This guide provides a detailed, data-driven comparison of two prominent pharmacological agents: mesdopetam (B608974), an investigational dopamine (B1211576) D3 receptor antagonist, and amantadine (B194251), an established NMDA receptor antagonist. This analysis is intended to inform research, clinical development, and strategic decision-making in the pursuit of improved treatments for LID.
Mechanism of Action: Distinct Neuromodulatory Approaches
The therapeutic strategies of mesdopetam and amantadine for LID are rooted in different neurochemical pathways, offering distinct approaches to mitigating abnormal involuntary movements.
Mesdopetam , a novel small molecule, functions as a dopamine D3 receptor antagonist.[1][2] The dopamine D3 receptor is implicated in the pathophysiology of LID.[3] By selectively blocking this receptor, mesdopetam aims to normalize dopamine signaling in brain regions associated with motor control without compromising the antiparkinsonian effects of levodopa (B1675098).[2][4] Preclinical studies have demonstrated its antidyskinetic properties.[5]
Amantadine , conversely, is understood to primarily act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[6][7] Overstimulation of glutamatergic pathways is a key factor in the development of LID.[6] By blocking NMDA receptors, amantadine reduces excessive glutamatergic transmission, thereby alleviating dyskinesia.[6][8] It also appears to influence dopamine release and reuptake, contributing to its therapeutic profile.[6][9]
Clinical Efficacy: A Review of Key Trial Data
Direct head-to-head clinical trials comparing mesdopetam and amantadine are not yet available. Therefore, this comparison relies on data from their respective placebo-controlled studies.
Mesdopetam Clinical Data
Mesdopetam has undergone Phase II clinical development, with plans to advance to Phase III.[10] The primary endpoint in the Phase IIb study, an increase in "good ON-time" (time with good motor control without troublesome dyskinesia), was not met.[11] However, statistically significant and clinically meaningful improvements were observed in secondary endpoints, particularly the Unified Dyskinesia Rating Scale (UDysRS).[1][11] A meta-analysis of Phase IIa and IIb trials showed significant improvements in LID as assessed by UDysRS and an increase in "Good ON" time.[5]
Table 1: Summary of Mesdopetam Phase IIb Clinical Trial Data
| Endpoint | Mesdopetam (7.5 mg b.i.d.) | Placebo | Statistical Significance |
| Change in "Good ON-time" | Not Statistically Significant | - | - |
| Change in modified UDysRS | Statistically Significant Improvement | - | p-value not specified in source |
Note: Data extracted from a Phase 2b study.[11] Further details on the magnitude of change were not available in the provided search results.
Amantadine Clinical Data
Amantadine, particularly its extended-release (ER) formulation (Gocovri™), is approved for the treatment of LID.[6] Multiple Phase III trials have demonstrated its efficacy. The EASE LID study, a randomized, double-blind, placebo-controlled trial, showed a significant reduction in the UDysRS total score at week 12.[12] Long-term, open-label extension studies have suggested that the beneficial effects of amantadine on motor complications can be sustained for at least two years.[13]
Table 2: Summary of Amantadine ER (ADS-5102) EASE LID Phase III Clinical Trial Data
| Endpoint | Amantadine ER (274 mg) | Placebo | Treatment Difference | p-value |
| Change in UDysRS Total Score from Baseline to Week 12 | -15.9 | -8.0 | -7.9 | < 0.001 |
| Change in OFF time (hours) from Baseline to Week 12 | -0.6 | +0.3 | -0.9 | 0.02 |
Source: EASE LID Study.[12]
Safety and Tolerability Profile
The safety profiles of mesdopetam and amantadine reflect their distinct mechanisms of action.
Mesdopetam has generally been well-tolerated in clinical trials, with an adverse event profile similar to placebo.[1][11]
Amantadine ER is associated with a known set of adverse events. The most common side effects include hallucinations, peripheral edema, dizziness, dry mouth, nausea, and constipation.[6][14] In the EASE LID study, visual hallucinations, peripheral edema, and dizziness were more frequently reported in the amantadine group compared to placebo.[12] Treatment discontinuation due to adverse events was also higher with amantadine ER.[12]
Table 3: Common Adverse Events in Amantadine ER (ADS-5102) EASE LID Study
| Adverse Event | Amantadine ER (n=63) | Placebo (n=58) |
| Visual Hallucinations | 23.8% | 1.7% |
| Peripheral Edema | 23.8% | 0% |
| Dizziness | 22.2% | 0% |
| Treatment Discontinuation due to AEs | 20.6% | 6.9% |
Source: EASE LID Study.[12]
Experimental Protocols: A Methodological Overview
Understanding the design of the key clinical trials is crucial for interpreting their findings.
Mesdopetam Phase IIb Study (NCT04435431)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[3][11]
-
Participants: Patients with Parkinson's disease experiencing at least 2 hours of troublesome dyskinesia daily.[11]
-
Intervention: Patients were randomized to receive one of three doses of mesdopetam (2.5 mg, 5 mg, or 7.5 mg) or placebo, administered orally twice daily for 12 weeks.[3][11]
-
Primary Efficacy Endpoint: Change from baseline to week 12 in "ON" time without troublesome dyskinesia ("Good ON-time"), as recorded in patient home diaries.[11]
-
Secondary Efficacy Endpoints: Included assessments of ON-phase dyskinesia using the modified Unified Dyskinesia Rating Scale (UDysRS) (sum of parts 1, 3, and 4) and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 4.2.[11]
Amantadine ER EASE LID Study (NCT02136914)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.[12][14]
-
Participants: Patients with Parkinson's disease treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.[12]
-
Intervention: Patients were randomized to receive either 274 mg of amantadine extended-release capsules (ADS-5102) or placebo, administered orally once daily at bedtime for up to 25 weeks.[12][15]
-
Primary Efficacy Endpoint: The change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.[12]
-
Key Secondary Endpoint: Change in OFF time.[12]
Conclusion and Future Directions
Mesdopetam and amantadine represent two distinct and valuable approaches to the management of levodopa-induced dyskinesia. Amantadine is an established and effective treatment, with robust Phase III data supporting its use, though its side effect profile requires careful patient monitoring. Mesdopetam, while not meeting its primary endpoint in Phase IIb, has shown promising signals on key secondary measures of dyskinesia with a favorable safety profile.
For drug development professionals, the journey of mesdopetam highlights the complexities of selecting primary endpoints in LID trials and the importance of comprehensive secondary analyses. The planned Phase III trial for mesdopetam will be critical in further elucidating its therapeutic potential.[10]
Future research, including potential head-to-head comparative studies, will be invaluable in defining the relative positioning of these agents in the treatment paradigm for LID. Furthermore, exploring patient populations that may respond preferentially to either a dopamine D3 receptor antagonist or an NMDA receptor antagonist could lead to more personalized and effective management of this challenging motor complication in Parkinson's disease.
References
- 1. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 2. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 3. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. dovepress.com [dovepress.com]
- 7. vjneurology.com [vjneurology.com]
- 8. Amantadine reduces levodopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesdopetam and Other D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] Its distinct expression pattern, primarily in the limbic regions of the brain, suggests that selective D3 receptor antagonists may offer a favorable side-effect profile compared to less selective dopaminergic agents.[1] This guide provides a comparative analysis of Mesdopetam, a novel D3 receptor antagonist, with other notable D3 receptor antagonists and partial agonists. The information is presented to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action and Signaling Pathways
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[2] The canonical signaling pathway upon agonist binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] However, D3 receptor activation can also modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and the Akt pathway, which are implicated in neuronal survival and plasticity.[3]
Below is a diagram illustrating the primary signaling pathway of the D3 receptor.
Comparative Binding Affinities
The binding affinity of a compound for its target receptor and off-target receptors is a critical determinant of its efficacy and side-effect profile. The following tables summarize the reported binding affinities (Ki in nM) of Mesdopetam and other selected D3 receptor antagonists/partial agonists for various dopamine and serotonin (B10506) receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) for Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D3 Selectivity |
| Mesdopetam | >10000[4] | 540-750[5] | 90[5][6] | >5000[4] | >10000[4] | 6-8 fold |
| Cariprazine | - | 0.49-0.71[7] | 0.085-0.3[7] | - | - | ~3-8 fold |
| Roxindole | - | 8.55 (pKi)[8] | 8.93 (pKi)[8] | 8.23 (pKi)[8] | - | ~2.4 fold |
| NGB-2904 | >10000[4] | 217[4] | 1.4[4] | >5000[4] | >10000[4] | ~155 fold |
| BP 897 | - | 64.4[9] | 0.92[9] | - | - | ~70 fold |
| Pramipexole (B1678040) | Insignificant[10] | 3.9[6] | 0.5[6] | 5.1[11] | - | ~8 fold |
| ABT-925 | - | >290[12] | 2.9[12] | - | - | ~100 fold |
Table 2: Binding Affinities (Ki, nM) for Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| Mesdopetam | Affinity noted[5] | - | - | Affinity noted[5] | - | - |
| Cariprazine | 1.4-2.6[7] | - | - | 18.8[7] | 0.58-1.1[7] | 134[7] |
| Roxindole | 9.42 (pKi)[8] | 6.00 (pKi)[8] | 7.05 (pKi)[8] | Antagonistic activity noted[13] | - | - |
| NGB-2904 | - | - | - | 223[4] | - | - |
| BP 897 | 84[9] | - | - | - | - | - |
| Pramipexole | Low affinity | - | - | Low affinity | - | - |
| ABT-925 | - | - | - | - | - | - |
Experimental Protocols
Radioligand Binding Assay (Displacement)
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (e.g., Mesdopetam).
-
Non-specific binding control (e.g., Haloperidol at high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for Gαi-coupled receptors)
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing information on its functional activity as an agonist or antagonist.
Objective: To determine the functional potency of a test compound as an antagonist at the dopamine D3 receptor.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
A known D3 receptor agonist (e.g., Quinpirole).
-
Test compound (e.g., Mesdopetam).
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well or 384-well microplates.
Procedure:
-
Seed the cells in microplates and allow them to attach overnight.
-
Prepare serial dilutions of the test compound (potential antagonist).
-
Pre-incubate the cells with the test compound for a specific period.
-
Add a fixed concentration of the agonist (typically its EC80) and forsklin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the Gαi-coupled D3 receptor.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the characterization and comparison of novel D3 receptor antagonists.
Conclusion
Mesdopetam is a novel dopamine D3 receptor antagonist with a moderate selectivity over the D2 receptor.[5] Its binding profile distinguishes it from other D3 antagonists like NGB-2904, which exhibits higher selectivity, and partial agonists like cariprazine, which has high affinity for both D2 and D3 receptors.[4][7] The development of selective D3 receptor antagonists like Mesdopetam represents a promising strategy for the treatment of various CNS disorders, potentially offering therapeutic benefits with a reduced risk of the side effects associated with broader-acting dopaminergic agents.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Mesdopetam in comparison to other D3 receptor modulators.
References
- 1. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radioligand binding assays [bio-protocol.org]
- 5. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of Dopamine D1−4 and Serotonin 5-HT1A-3A Receptors in Blood Mononuclear Cells in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesdopetam's Antidyskinetic Efficacy Validated by UDysRS Scores: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of Mesdopetam's efficacy in treating levodopa-induced dyskinesia (LID) in Parkinson's disease, with a specific focus on clinical trial data validated by the Unified Dyskinesia Rating Scale (UDysRS). It offers a direct comparison with an established alternative, amantadine (B194251) extended-release (ADS-5102), to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on Mesdopetam's therapeutic potential.
Executive Summary
Mesdopetam, a novel dopamine (B1211576) D3 receptor antagonist, has demonstrated a statistically significant and clinically meaningful reduction in levodopa-induced dyskinesia as measured by the UDysRS in its Phase IIb clinical trial. While the trial did not meet its primary endpoint of "good ON" time, the positive results on the key secondary endpoint of UDysRS have prompted the advancement of Mesdopetam into Phase III trials. This guide will delve into the quantitative UDysRS data from the Mesdopetam trials and compare it with the performance of amantadine extended-release, a currently approved treatment for LID, which has also been extensively evaluated using the UDysRS.
Mechanism of Action: Dopamine D3 Receptor Antagonism
Mesdopetam's therapeutic effect is attributed to its antagonist activity at the dopamine D3 receptor. In Parkinson's disease, chronic levodopa (B1675098) therapy is associated with changes in the dopamine system, including the D3 receptors, which are implicated in the development and expression of dyskinesia. By selectively blocking these receptors, Mesdopetam is thought to modulate the striatal signaling pathways that contribute to the involuntary movements characteristic of LID.
Clinical Trial Data: UDysRS Score Comparison
The Unified Dyskinesia Rating Scale (UDysRS) is a comprehensive tool used to assess the severity and impact of dyskinesia. It includes patient-reported (Parts 1 and 2) and clinician-assessed (Parts 3 and 4) components. The following table summarizes the key UDysRS results from Mesdopetam's Phase IIb trial and the pivotal EASE LID trials for amantadine extended-release (ADS-5102).
| Clinical Trial | Treatment Group | N | Baseline UDysRS (Mean) | Change from Baseline in UDysRS (LS Mean ± SE) | Placebo-Adjusted Difference (95% CI) | p-value |
| Mesdopetam Phase IIb | Mesdopetam (7.5 mg bid) | 40 | Not Reported | -6.2 | Not Reported | 0.026[1] |
| Placebo | 39 | Not Reported | Not Reported | |||
| ADS-5102 EASE LID | Amantadine ER (274 mg) | 63 | 40.1 | -15.9 ± 1.6 | -7.9 (-12.5 to -3.3) | <0.001[2] |
| Placebo | 58 | 40.1 | -8.0 ± 1.6 | |||
| ADS-5102 EASE LID 3 | Amantadine ER (274 mg) | 37 | Not Reported | -20.7 ± 2.2 | -14.4 (-20.4 to -8.3) | <0.0001[3] |
| Placebo | 38 | Not Reported | -6.3 ± 2.1 | |||
| ADS-5102 Pooled Analysis | Amantadine ER (274 mg) | 100 | 40.1 | -17.7 ± 1.3 | -10.1 (-13.8 to -6.5) | <0.0001[4] |
| Placebo | 96 | 40.1 | -7.6 ± 1.3 |
Note: The Mesdopetam Phase IIb trial utilized a modified UDysRS (Parts 1, 3, and 4). Baseline UDysRS scores for the Mesdopetam trial were not available in the provided search results. SE = Standard Error; LS Mean = Least Squares Mean; CI = Confidence Interval.
Experimental Protocols
A generalized workflow for a Phase III clinical trial assessing antidyskinetic effects using the UDysRS, based on the planned Mesdopetam trial and standard industry practices, is outlined below.
Mesdopetam Phase IIb Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Participants: 156 patients with Parkinson's disease experiencing at least two hours of troublesome dyskinesia per day.[6]
-
Intervention: Patients were randomized to receive Mesdopetam (2.5 mg, 5 mg, or 7.5 mg twice daily) or a placebo for 12 weeks.[5]
-
Primary Endpoint: Change in daily "good ON" time (ON time without troublesome dyskinesia).[1]
-
Secondary Endpoint (Key for this guide): Change in the modified Unified Dyskinesia Rating Scale (UDysRS) score (sum of Parts 1, 3, and 4).[1]
ADS-5102 (Amantadine ER) EASE LID Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participants: Patients with Parkinson's disease on a stable levodopa regimen with at least one hour of troublesome dyskinesia per day.[8]
-
Intervention: Patients were randomized to receive ADS-5102 (274 mg) or a placebo once daily at bedtime for 25 weeks.[2]
-
Primary Endpoint: Change from baseline in the total UDysRS score at week 12.[2]
-
Key Secondary Endpoint: Change in "OFF" time.[2]
Discussion
The data presented demonstrate that both Mesdopetam and amantadine extended-release are effective in reducing the severity and impact of levodopa-induced dyskinesia as measured by the UDysRS.
In its Phase IIb trial, Mesdopetam at a dose of 7.5 mg twice daily showed a statistically significant reduction in UDysRS scores compared to placebo.[1] This finding is particularly encouraging given that the primary endpoint was not met, suggesting a specific and measurable antidyskinetic effect. The upcoming Phase III trial, which will use the change in UDysRS (Parts 1, 3, and 4) as the primary endpoint, will provide more definitive evidence of Mesdopetam's efficacy.
Amantadine extended-release has a more extensive clinical trial program, with multiple Phase III studies consistently demonstrating a significant and robust reduction in UDysRS scores. The pooled analysis of the EASE LID and EASE LID 3 trials showed a substantial placebo-adjusted difference of -10.1 points on the UDysRS.[4]
A direct comparison of the magnitude of UDysRS score reduction between Mesdopetam and amantadine ER is challenging due to differences in trial design, patient populations, and the specific UDysRS components measured. However, both compounds have clearly demonstrated a clinically meaningful impact on dyskinesia.
Conclusion
The validation of Mesdopetam's antidyskinetic effects using the Unified Dyskinesia Rating Scale in a rigorous, placebo-controlled trial marks a significant step forward in the development of new treatments for levodopa-induced dyskinesia. The upcoming Phase III program will be crucial in further defining its clinical utility. The comparative data presented in this guide suggest that Mesdopetam holds promise as a valuable therapeutic option, alongside existing treatments like amantadine extended-release, for patients with Parkinson's disease burdened by dyskinesia. Continued research and head-to-head trials will be instrumental in elucidating the relative strengths and optimal positioning of these antidyskinetic agents in the clinical setting.
References
- 1. IRLAB Announces Top-Line Results from Phase IIb Trial of Mesdopetam (IRL790) in Parkinson’s disease - BioSpace [biospace.com]
- 2. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, placebo-controlled trial of ADS-5102 (amantadine) extended-release capsules for levodopa-induced dyskinesia in Parkinson's disease (EASE LID 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pooled Analyses of Phase III Studies of ADS-5102 (Amantadine) Extended-Release Capsules for Dyskinesia in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irlab.se [irlab.se]
- 6. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mayo.edu [mayo.edu]
A Comparative Guide to the Cross-Species Pharmacokinetics of Mesdopetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Mesdopetam (B608974), a novel dopamine (B1211576) D3 receptor antagonist, across different species. For comparative context, data for other relevant compounds, Amantadine (B194251) and Pimavanserin, are also included. This document is intended to support researchers and drug development professionals in understanding the translational aspects of Mesdopetam's pharmacokinetics.
Executive Summary
Mesdopetam (IRL790) is a promising therapeutic agent for managing complications associated with Parkinson's disease therapy.[1] Understanding its pharmacokinetic profile across various species is crucial for predicting its behavior in humans and for designing effective clinical trials. This guide summarizes the available quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key pathways to provide a comprehensive overview for the scientific community.
Cross-Species Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Mesdopetam and the comparator drugs, Amantadine and Pimavanserin, in various species.
Table 1: Pharmacokinetic Parameters of Mesdopetam
| Species | Dose | Cmax | Tmax (h) | AUC | Half-life (h) | Reference |
| Human | 40 mg (single dose) | 631 ± 54.0 nmol/L | 2.0 (median) | 5580 ± 1650 nmol·h/L (AUC0–24h) | 6.8 ± 1.3 | [2] |
| 80 mg (single dose) | 1490 ± 410 nmol/L | 0.8 (median) | 11500 ± 2410 nmol·h/L (AUC0–24h) | 7.1 ± 1.1 | [2] | |
| Dog | 9 mg/kg (twice daily) | ~9 µM | - | - | - | [2] |
Table 2: Pharmacokinetic Parameters of Amantadine
| Species | Dose | Cmax | Tmax (h) | AUC | Half-life (h) | Reference |
| Human | 100 mg (single dose) | ~250 ng/mL | 3-4 | - | 10-14 | DrugBank Online |
| Dog (Greyhound) | 2.8 mg/kg (oral) | 275 ng/mL | 2.6 | - | 4.96 | [1] |
| Rat | - | - | - | - | - | [3] |
| Cat | 5 mg/kg (oral) | 1141 ± 133 ng/mL | ~2 | - | 5.4 | [4] |
Table 3: Pharmacokinetic Parameters of Pimavanserin
| Species | Dose | Cmax | Tmax (h) | AUC | Half-life (h) | Reference |
| Human | 34 mg (single dose) | - | 6 (median) | - | ~57 | [5] |
| Mouse | 3 mg/kg (subcutaneous) | ~1.32 nM | - | - | - | [6] |
| Rat | 10 mg/kg (oral) | 901.22 ± 254.32 µg/L*h (AUC0-24h) | 1.75 ± 0.50 | - | - | [7] |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of Mesdopetam are not publicly available. However, a general methodology for a single-dose oral pharmacokinetic study in dogs is provided below as a representative example.
Objective: To determine the pharmacokinetic profile of a test compound after a single oral administration to beagle dogs.
Animals: Healthy adult beagle dogs (male and female), weighing approximately 8-12 kg, are used. Animals are fasted overnight before dosing.
Dosing: The test compound is administered orally via a gavage tube, followed by a flush of water to ensure the complete dose is delivered.
Blood Sampling: Blood samples (approximately 2 mL) are collected from the jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -80°C until analysis.
Bioanalysis: Plasma concentrations of the test compound and its major metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Mesdopetam is a dopamine D3 receptor antagonist. The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor. Antagonism by Mesdopetam would block the initiation of this cascade.
Dopamine D3 Receptor Signaling Cascade
Experimental Workflow for a Cross-Species Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a cross-species pharmacokinetic study.
Cross-Species Pharmacokinetic Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Correlation Analysis of Amantadine for Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of IRL790 in Parkinson’s disease with levodopa-induced dyskinesia—a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Population Pharmacokinetic Modeling and Stochastic Simulations to Support Pediatric Dose Selection of Pimavanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Mesdopetam Phase 2a and 2b Clinical Trials: A Comparative Guide
This guide provides a comprehensive comparison of the Phase 2a and Phase 2b clinical trial data for Mesdopetam (B608974), a novel dopamine (B1211576) D3 receptor antagonist developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals, presenting a meta-analysis of the available data, detailed experimental protocols, and visualizations of key concepts.
Executive Summary
Mesdopetam has been evaluated in two key clinical trials, a Phase 2a and a Phase 2b study, to assess its efficacy and safety in patients with Parkinson's disease experiencing levodopa-induced dyskinesia. A subsequent meta-analysis of these trials has provided a broader understanding of the drug's potential. The Phase 2a trial provided initial proof-of-concept, demonstrating a reduction in "ON" time with troublesome dyskinesia.[1] The larger Phase 2b trial further explored dose-ranging and confirmed anti-dyskinetic effects, particularly at the 7.5 mg twice-daily dosage, as measured by the Unified Dyskinesia Rating Scale (UDysRS).[2][3] The meta-analysis of both trials concluded that Mesdopetam significantly reduces dyskinesia without compromising motor function.[1]
Data Presentation
The following tables summarize the quantitative data from the Mesdopetam Phase 2a and Phase 2b clinical trials and their meta-analysis.
Table 1: Overview of Mesdopetam Phase 2a and Phase 2b Clinical Trials
| Parameter | Phase 2a Trial | Phase 2b Trial |
| Official Title | A Randomized, Placebo-controlled, Phase IIa Study Evaluating the Efficacy and Tolerability of IRL790 in Parkinson's Disease Dyskinesia | A Clinical Study of Mesdopetam in Patients With Parkinson's Disease Experiencing Levodopa Induced Dyskinesia |
| ClinicalTrials.gov ID | NCT03368170 | NCT04435431 |
| Number of Patients | 75 | 156 |
| Treatment Duration | 4 weeks | 12 weeks |
| Dosages | 5 mg, 7.5 mg, and 10 mg (twice daily) vs. Placebo | 2.5 mg, 5 mg, and 7.5 mg (twice daily) vs. Placebo |
| Primary Endpoint | Change in daily hours of "ON-time" without troublesome dyskinesia ("good ON-time") | Change in daily hours of "ON-time" without troublesome dyskinesia ("good ON-time") |
Table 2: Key Efficacy Outcomes of Mesdopetam Clinical Trials (Meta-analysis)
| Efficacy Endpoint | Phase 2a Trial Results | Phase 2b Trial Results | Meta-Analysis Outcome |
| "Good ON" time (without troublesome dyskinesia) | Reduction in "ON" time with troublesome dyskinesia ("Bad ON") and a concomitant increase in "Good ON" time was observed.[1] | The primary endpoint of change in "good ON-time" was not met with statistical significance.[4] | Showed significant and clinically relevant improvements in "Good ON" time.[1] |
| Unified Dyskinesia Rating Scale (UDysRS) | Data on UDysRS was not the primary focus and detailed results are not readily available. | A significant reduction of dyskinesia was observed, particularly at the 7.5 mg dose.[1] | Demonstrated a significant reduction in dyskinesia as measured by UDysRS (parts 1a, 1b, and total score for part 1).[1] |
| Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II | Not specified in available results. | Unchanged by Mesdopetam treatment, indicating no negative impact on motor aspects of daily living.[4] | Confirmed no worsening of motor function.[1] |
| UPDRS Part 4.2 (functional impact of dyskinesia) | Not specified in available results. | Not specified in available results. | Showed significant and clinically relevant improvements.[1] |
Table 3: Safety and Tolerability of Mesdopetam
| Adverse Events | Phase 2a Trial | Phase 2b Trial |
| Overall Profile | Good safety and tolerability profile.[4] | Adverse event profile similar to placebo.[2] |
| Serious Adverse Events (SAEs) | Not detailed in available results. | 4 (3.4%) in Mesdopetam-treated subjects and 3 (7.7%) in placebo-treated subjects.[3] |
| Common Adverse Events | Not detailed in available results. | Worsened parkinsonism, headache, fatigue, asthenia, and dissociation.[5] |
Experimental Protocols
The Mesdopetam Phase 2a and 2b trials were both randomized, double-blind, placebo-controlled studies.[1]
Phase 2a Study Protocol:
-
Objective: To evaluate the efficacy, safety, and tolerability of Mesdopetam in patients with Parkinson's disease and levodopa-induced dyskinesia.
-
Design: Patients were randomized to receive one of three doses of Mesdopetam (5 mg, 7.5 mg, or 10 mg) or a placebo, administered orally twice daily for 4 weeks.[1]
-
Primary Outcome Measures: The primary endpoint was the change from baseline in daily hours of "ON-time" without troublesome dyskinesia ("good ON-time"), as assessed by patient diaries.[1]
Phase 2b Study Protocol:
-
Objective: To evaluate the anti-dyskinetic effect and safety/tolerability of three different doses of Mesdopetam and to determine the optimal dose for Phase 3 studies.[2]
-
Design: Patients with stable anti-parkinsonian medication experiencing troublesome dyskinesia were randomized to receive placebo, Mesdopetam 2.5 mg, 5 mg, or 7.5 mg twice daily for 12 weeks.[2]
-
Primary Outcome Measures: The primary endpoint was the change in daily "ON-time" without troublesome dyskinesia ("good ON").[2]
-
Secondary Outcome Measures: Secondary endpoints included the Unified Dyskinesia Rating Scale (UDysRS), time in different motor states, MDS-UPDRS, and others.[2]
Meta-analysis Methodology: Data from both the Phase 2a (4 weeks) and Phase 2b (12 weeks) studies were included. The analysis focused on Mesdopetam doses up to 7.5 mg twice daily versus placebo. The primary statistical method used was a mixed model for repeated measures (MMRM) with fixed effects for the study and the interaction between the study and treatment.[1] To handle missing data from the Phase 2a study at 8 and 12 weeks, multiple imputation and last observation carried forward (LOCF) methods were used as a sensitivity analysis.[1]
Mandatory Visualization
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
- 3. irlab.se [irlab.se]
- 4. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 5. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of the Receptor Binding Profiles: Mesdopetam vs. Traditional Antipsychotics
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the receptor binding affinities and signaling pathways of Mesdopetam in contrast to classic typical and atypical antipsychotic agents.
The landscape of antipsychotic drug development is continually evolving, with a significant focus on optimizing therapeutic efficacy while minimizing debilitating side effects. A key determinant of a drug's clinical profile is its interaction with various neurotransmitter receptors. This guide provides a comprehensive comparison of the binding profile of Mesdopetam, a novel dopamine (B1211576) D3 receptor antagonist, with traditional typical and atypical antipsychotics, supported by experimental data.
Executive Summary
Mesdopetam distinguishes itself from traditional antipsychotics through its highly selective antagonist activity at the dopamine D3 receptor. This contrasts sharply with conventional antipsychotics, which primarily target the dopamine D2 receptor, and atypical antipsychotics that exhibit a broader spectrum of activity, most notably including potent serotonin (B10506) 5-HT2A receptor antagonism. This fundamental difference in primary target engagement suggests a distinct mechanism of action for Mesdopetam, potentially offering a more targeted therapeutic approach with a reduced burden of side effects commonly associated with D2 receptor blockade.
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values in nM) of Mesdopetam, the typical antipsychotic Haloperidol, and the atypical antipsychotics Risperidone and Olanzapine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Mesdopetam (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine Receptors | ||||
| D2 | 540 - 750[1] | 0.517 - 2.2 | 3.13 - 3.3[2] | 11 - 31 |
| D3 | 90[1][3] | 7.5 - 8.6 | 7.3 | 11 - 31 |
| D4 | - | 8.7 - 8.8 | 7.3 | 11 - 31 |
| Serotonin Receptors | ||||
| 5-HT1A | Some affinity[1] | >1000 | 420 | 220 |
| 5-HT2A | Some affinity[1] | 6.7 - 7.3 | 0.16 - 0.2[2] | 4 - 11 |
| Adrenergic Receptors | ||||
| α1 | - | 7.89 - 8.55 | 0.8[2] | 9 |
| α2 | - | 7.6 | 7.54[2] | - |
| Histamine Receptors | ||||
| H1 | - | >1000 | 2.23[2] | 7 |
| Muscarinic Receptors | ||||
| M1 | - | >1000 | >10,000 | 70 |
Signaling Pathways: A Visual Comparison
The distinct receptor binding profiles of Mesdopetam and traditional antipsychotics translate into different intracellular signaling cascades.
As illustrated, Mesdopetam's primary mechanism involves the blockade of the D3 receptor, which is coupled to the inhibitory G-protein (Gαi), leading to a downstream modulation of adenylyl cyclase and cyclic AMP (cAMP) levels. In contrast, traditional antipsychotics exert their effects through a broader antagonism of D2 receptors (also Gαi-coupled) and 5-HT2A receptors. The 5-HT2A receptor is coupled to the Gq protein (Gαq), which activates the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG)[2][4]. This dual blockade by atypical antipsychotics is thought to contribute to their efficacy against a wider range of symptoms and a reduced risk of extrapyramidal side effects compared to typical antipsychotics.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for a competitive binding assay.
Objective: To determine the affinity (Ki) of a test compound (e.g., Mesdopetam or a traditional antipsychotic) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors) with high affinity and specificity.
-
Unlabeled test compound at various concentrations.
-
Incubation buffer.
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter and scintillation fluid.
References
In Vivo Validation of Mesdopetam's Effect on Narrow Gamma Band Oscillations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mesdopetam's in vivo effects on narrow gamma band oscillations against other therapeutic alternatives for Parkinson's disease-related motor complications. The information is compiled from preclinical studies to support research and development in this therapeutic area.
Executive Summary
Mesdopetam, a novel dopamine (B1211576) D3 receptor antagonist, has demonstrated efficacy in preclinical models of Levodopa-induced dyskinesia (LID). A key biomarker of its therapeutic effect is the suppression of aberrant narrow-band gamma oscillations in sensorimotor brain regions. This guide compares the neurophysiological effects of Mesdopetam with two other drugs used in the management of Parkinson's disease: Amantadine, an NMDA receptor antagonist, and Pimavanserin, a selective 5-HT2A inverse agonist/antagonist. While both Mesdopetam and Amantadine have been shown to suppress LID-associated narrow-band gamma oscillations, Pimavanserin's effects are less characterized in this specific neurophysiological context.
Comparative Data on Neurophysiological Effects
The following table summarizes the observed effects of Mesdopetam, Amantadine, and Pimavanserin on narrow gamma band oscillations in a rodent model of Levodopa-induced dyskinesia, based on the findings from a key preclinical study.
| Drug | Mechanism of Action | Effect on Narrow Gamma Band Oscillations (70-90 Hz) in Sensorimotor Cortex | Effect on Levodopa-Induced Dyskinesia (LID) | Reference Study |
| Mesdopetam | Dopamine D3 Receptor Antagonist | Suppression of pathological gamma oscillations. | Alleviation of dyskinetic signs. | Abdolaziz et al. (to be published in 2023) |
| Amantadine | NMDA Receptor Antagonist | Suppression of pathological gamma oscillations. | Alleviation of dyskinetic signs. | Abdolaziz et al. (to be published in 2023) |
| Pimavanserin | Selective 5-HT2A Inverse Agonist/Antagonist | Broader spectral effects, with less specific suppression of narrow-band gamma compared to Mesdopetam and Amantadine. | Not primarily evaluated for anti-dyskinetic effects in this context. | Abdolaziz et al. (to be published in 2023) |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Mesdopetam, Amantadine, and Pimavanserin are crucial for understanding their differential effects on neuronal circuits.
Caption: Mesdopetam's mechanism of action.
Caption: Amantadine's mechanism of action.
Caption: Pimavanserin's mechanism of action.
Experimental Protocols
The following protocol is a summary of the methodology used in the comparative study of Mesdopetam, Amantadine, and Pimavanserin.
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease. A neurotoxin is injected into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Induction of Dyskinesia: Rats are primed with daily injections of Levodopa (L-DOPA) for several weeks until stable and robust abnormal involuntary movements (AIMs) are observed.
2. Drug Administration:
-
Mesdopetam: Administered subcutaneously.
-
Amantadine: Administered intraperitoneally.
-
Pimavanserin: Administered orally.
-
Control: Vehicle (saline) administration.
-
All drugs are co-administered with L-DOPA during the testing phase.
3. In Vivo Electrophysiology:
-
Surgery: Rats are implanted with multi-electrode arrays targeting sensorimotor and limbic brain regions, including the primary motor cortex (M1), striatum, and thalamus.
-
Recording: Local field potentials (LFPs) are recorded from freely moving animals before and after drug administration.
-
Data Analysis: The recorded LFP signals are processed to analyze power spectral density, with a focus on the narrow gamma band (70-90 Hz). Changes in gamma power are correlated with behavioral assessments of dyskinesia.
Caption: Overview of the experimental workflow.
Conclusion
The available in vivo data indicates that Mesdopetam effectively suppresses the pathological narrow-band gamma oscillations associated with Levodopa-induced dyskinesia in a rodent model of Parkinson's disease. This neurophysiological effect is consistent with its proposed mechanism of action as a dopamine D3 receptor antagonist and correlates with the observed reduction in dyskinetic behaviors. Amantadine, acting through the NMDA receptor, shows a similar effect on gamma oscillations. The role of Pimavanserin in modulating these specific oscillations is less clear and warrants further investigation. These findings highlight the potential of narrow-band gamma oscillations as a translational biomarker for the development of novel anti-dyskinetic therapies.
A Head-to-Head Examination of Mesdopetam and Other Dopamine Stabilizers in Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mesdopetam (B608974) with other dopamine (B1211576) stabilizers, focusing on their performance in preclinical and clinical settings for the management of Parkinson's disease-related motor complications. This document synthesizes available experimental data to illuminate the distinct pharmacological profiles and therapeutic potential of these agents.
Introduction to Dopamine Stabilizers
Dopamine stabilizers are a class of drugs designed to modulate dopamine signaling, aiming to correct both hypo- and hyperdopaminergic states. This dual action is particularly relevant in conditions like Parkinson's disease, where the progressive loss of dopaminergic neurons leads to motor symptoms, and the long-term treatment with levodopa (B1675098) can induce debilitating motor fluctuations and dyskinesias. While the term "dopamine stabilizer" is often associated with dopamine D2 receptor partial agonists, such as aripiprazole (B633), newer agents like Mesdopetam, a dopamine D3 receptor antagonist, are emerging with distinct mechanisms that also confer stabilizing effects on the dopamine system. This guide will delve into a comparative analysis of Mesdopetam against other relevant compounds.
Comparative Efficacy and Pharmacology
Direct head-to-head clinical trials comparing Mesdopetam with other dopamine stabilizers are not yet available. However, a comparative analysis can be drawn from existing preclinical and clinical data.
Preclinical Comparative Data: Mesdopetam vs. Amantadine (B194251) and Pimavanserin (B1677881)
A key preclinical study investigated the neurophysiological effects of Mesdopetam, amantadine (a non-specific NMDA receptor antagonist and dopamine agonist), and pimavanserin (a selective serotonin (B10506) 5-HT2A receptor inverse agonist) in a rodent model of levodopa-induced dyskinesia (LID).[1][2][3][4]
Key Findings:
-
Reduction of Dyskinesia: Both Mesdopetam and amantadine demonstrated a significant suppression of abnormal involuntary movements (AIMs), a preclinical correlate of dyskinesia.[1][2]
-
Neurophysiological Correlates: The anti-dyskinetic effects of both Mesdopetam and amantadine were associated with the suppression of aberrant narrow-band gamma oscillations in sensorimotor brain regions.[1][2]
-
Distinct Mechanisms: While both reduced dyskinesia, the study highlighted that Mesdopetam may have a more favorable profile for preventing the development of levodopa-induced sensitization compared to amantadine.[5] Furthermore, in a broad frequency spectrum analysis of brain activity, Mesdopetam's effects showed greater similarity to the antipsychotic pimavanserin than to amantadine, suggesting potential additional benefits in managing psychosis.[1][4] A separate preclinical study also showed Mesdopetam normalized psychosis-related brain wave activity in a manner similar to clozapine (B1669256) and pimavanserin.[6]
Table 1: Preclinical Comparison of Mesdopetam, Amantadine, and Pimavanserin in a Rodent Model of Levodopa-Induced Dyskinesia
| Parameter | Mesdopetam | Amantadine | Pimavanserin |
| Effect on Abnormal Involuntary Movements (AIMs) | Significant Reduction[1][2] | Significant Reduction[1][2] | Not primarily anti-dyskinetic |
| Effect on Narrow-Band Gamma Oscillations | Suppression[1][2] | Suppression[1][2] | No significant effect |
| Prevention of Levodopa-Induced Sensitization | Demonstrated potential[5] | Not observed[5] | Not reported |
| Similarity to Antipsychotic Profile (Neurophysiologically) | High similarity to Pimavanserin[1][4] | Low similarity to Pimavanserin[1][4] | N/A |
Clinical Data Overview: Mesdopetam and Aripiprazole
While direct comparative trials are lacking, we can review the clinical findings for Mesdopetam in levodopa-induced dyskinesia and compare them with available data for aripiprazole, a D2 partial agonist.
Mesdopetam Clinical Trials (Phase IIa and IIb):
Mesdopetam has been evaluated in Phase II clinical trials for the treatment of LID in patients with Parkinson's disease.
-
Phase IIa Study: This study demonstrated a dose-dependent increase in "good ON" time (time with good motor control without troublesome dyskinesia).
-
Phase IIb Study: While the primary endpoint of a significant increase in "good ON" time was not met, the study showed a statistically significant and clinically meaningful reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS).[3][7][8] The most effective dose was identified as 7.5 mg twice daily.[7] The adverse event profile was similar to placebo.[3]
Aripiprazole in Levodopa-Induced Dyskinesia:
Aripiprazole, a D2 partial agonist, has been investigated in a small open-label pilot study for its potential to treat LID.
-
Pilot Study: In this study, a very low dose of aripiprazole (0.625 mg/day) was administered to Parkinson's disease patients with LID. The results showed a significant decrease in the intensity and frequency of dyskinesias.[9]
Table 2: Summary of Clinical Findings for Mesdopetam and Aripiprazole in Levodopa-Induced Dyskinesia
| Feature | Mesdopetam | Aripiprazole |
| Mechanism of Action | Dopamine D3 Receptor Antagonist | Dopamine D2 Receptor Partial Agonist |
| Clinical Development Stage for LID | Phase III preparations underway[10] | Pilot study completed[9] |
| Primary Efficacy Endpoint (Phase IIb) | Not met ("good ON" time)[3][7][8] | N/A (Open-label pilot study)[9] |
| Key Secondary Endpoint (Phase IIb) | Significant reduction in UDysRS[3][7][8] | N/A |
| Effective Dose in Studies | 7.5 mg twice daily[7] | 0.625 mg/day[9] |
| Safety and Tolerability | Similar to placebo in Phase IIb[3] | Well-tolerated at low doses in pilot study[9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Mesdopetam and D2 partial agonists like aripiprazole are crucial for understanding their potential therapeutic effects and side-effect profiles.
Mesdopetam: Dopamine D3 Receptor Antagonism
Mesdopetam acts as a selective antagonist at the dopamine D3 receptor. In the context of Parkinson's disease and LID, this is thought to work by:
-
Reducing D3 Receptor-Mediated Signaling: Overstimulation of D3 receptors is implicated in the development of dyskinesia. By blocking these receptors, Mesdopetam can dampen the excessive signaling that contributes to involuntary movements.
-
Modulating Dopamine Release: D3 receptors also function as autoreceptors on dopamine neurons. Antagonizing these autoreceptors can lead to a controlled increase in dopamine release in certain brain regions, potentially contributing to a stabilizing effect on motor function.
Aripiprazole: Dopamine D2 Receptor Partial Agonism
Aripiprazole's stabilizing effect is attributed to its partial agonist activity at D2 receptors. This means it can act as either a functional antagonist or agonist depending on the surrounding dopamine levels:
-
In Hyperdopaminergic States (e.g., peak-dose dyskinesia): Aripiprazole competes with the excess dopamine for D2 receptors. Because it has lower intrinsic activity than dopamine, it reduces the overall receptor stimulation, thus acting as a functional antagonist.
-
In Hypodopaminergic States (e.g., "OFF" periods): In the absence of sufficient dopamine, aripiprazole provides a low level of D2 receptor stimulation, acting as a functional agonist to improve motor function.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Levodopa-Induced Dyskinesia
This is a widely used preclinical model to study Parkinson's disease and its treatment-related complications.[8][11][12][13]
Methodology:
-
Induction of Parkinsonism: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats. This leads to a progressive and significant depletion of dopamine neurons in the nigrostriatal pathway on one side of the brain.[11][12][13]
-
Confirmation of Lesion: The extent of the dopamine lesion is typically confirmed through behavioral tests such as the apomorphine-induced rotation test or post-mortem analysis of dopamine levels.[11]
-
Induction of Dyskinesia: Following the confirmation of the lesion, the rats are chronically treated with levodopa (L-DOPA). This repeated administration of L-DOPA leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesias.[8][11]
-
Assessment of Dyskinesia: The severity of AIMs is scored by trained observers based on the frequency and amplitude of movements affecting the trunk, limbs, and orofacial regions.[8][11]
-
Drug Testing: Test compounds, such as Mesdopetam, are administered alongside L-DOPA to evaluate their potential to reduce the severity of AIMs.
Dopamine D3 Receptor Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the dopamine D3 receptor.[14][15][16][17][18]
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the human dopamine D3 receptor are prepared.[15][17]
-
Radioligand: A radiolabeled ligand with known high affinity for the D3 receptor (e.g., [³H]-spiperone) is used.[15][16]
-
Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Mesdopetam).[15][16][17]
-
Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter is then measured using a scintillation counter.[17]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.[18]
Conclusion
Mesdopetam represents a novel approach to dopamine stabilization through its primary action as a dopamine D3 receptor antagonist. Preclinical data suggests it has a promising anti-dyskinetic profile, potentially with a lower risk of inducing sensitization compared to existing treatments like amantadine, and a neurophysiological profile that may also address psychosis. Clinical trials, while not meeting their primary endpoint for "good ON" time, have demonstrated a significant reduction in dyskinesia severity.
In contrast, dopamine stabilizers like aripiprazole exert their effects through D2 partial agonism, a mechanism that has shown promise in a pilot study for LID. The differing mechanisms of action between Mesdopetam and D2 partial agonists offer distinct therapeutic avenues. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these different classes of dopamine stabilizers in the management of Parkinson's disease and its treatment-related complications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other emerging therapies.
References
- 1. swebags.ebrains.se [swebags.ebrains.se]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRLAB presents new data indicating that mesdopetam could prevent dyskinesia in Parkinson's Disease - IRLAB [irlab.se]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 8. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 9. Aripiprazole in L-dopa-induced dyskinesias: a one-year open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRLAB publishes preclinical data on mesdopetam in the esteemed European Journal of Neuroscience - IRLAB [irlab.se]
- 11. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 14. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 15. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 16. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
Assessing the long-term safety profile of Mesdopetam versus placebo
Mesdopetam (B608974), an investigational dopamine (B1211576) D3 receptor antagonist, is currently under evaluation for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. While definitive long-term safety data is pending the completion of a Phase III clinical trial, available results from Phase I and Phase IIb studies provide preliminary insights into its safety and tolerability compared to placebo.
Currently, the long-term safety profile of Mesdopetam is being formally assessed in a forthcoming Phase III study, which will include an extension phase where at least 100 patients will be treated for a minimum of one year to satisfy regulatory requirements for long-term safety data.[1][2] Until these results are available, the existing data from shorter-duration studies offer the most comprehensive safety information.
Comparative Safety Data from Clinical Trials
The available safety data for Mesdopetam is primarily derived from a Phase I study in healthy volunteers and a Phase IIb (NCT04435431) study in patients with Parkinson's disease.[3][4] These studies have indicated a safety profile for Mesdopetam that is comparable to placebo.[4][5][6][7]
Phase IIb Study (NCT04435431): Mesdopetam in Parkinson's Disease Patients
The Phase IIb trial was a randomized, double-blind, placebo-controlled study that evaluated three different doses of Mesdopetam (2.5 mg, 5.0 mg, and 7.5 mg twice daily) against a placebo in patients with Parkinson's disease experiencing troublesome dyskinesia.[4][6][7] The treatment duration was 12 weeks.[6][7]
Overall, the adverse event profile of Mesdopetam was similar to that of the placebo group.[4][7] The proportion of subjects who withdrew from the study early due to adverse events was similar across both the Mesdopetam and placebo arms, suggesting good tolerability.[4]
| Adverse Event Category | Mesdopetam (All Doses) | Placebo |
| Any Reported Adverse Events | 56.9% | 46.2% |
| Nervous System Disorders | 19.8% | 23% |
| Parkinsonism | 4.3% | 10.3% |
| Serious Adverse Events (SAEs) | 3.4% (4 patients) | 7.7% (3 patients) |
Data sourced from the Phase IIb clinical trial top-line results announcement.[4][6]
One serious adverse event was considered probably related to Mesdopetam treatment.[4] A small percentage of subjects (6.9%) treated with Mesdopetam reported decreased mobility during the first month of treatment, an effect not observed in the subsequent two months or in the placebo group.[4]
Phase I Study: Mesdopetam in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase I study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Mesdopetam in healthy male volunteers.[3][8]
In this study, Mesdopetam was well-tolerated up to a single dose of 120 mg and up to 80 mg with multiple dosing.[3] The adverse events observed were primarily related to the nervous system and were dose-dependent.[3] Importantly, no serious adverse events were reported, and no participants withdrew from the study due to adverse events.[3]
Experimental Protocols
Phase IIb Clinical Trial (NCT04435431) Methodology
The Phase IIb study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in the US, Europe, and Israel.[6][7]
-
Participants : 156 patients with Parkinson's disease on a stable regimen of antiparkinsonian medication and experiencing troublesome dyskinesia were randomized.[6][7]
-
Intervention : Participants were randomized to one of three doses of Mesdopetam (2.5 mg, 5 mg, or 7.5 mg) administered twice daily (bid), or a placebo, for a duration of 12 weeks.[6][7][9]
-
Primary Endpoint : The primary outcome was the change in the daily hours of "ON-time" without troublesome dyskinesia, as measured by patient diaries.[6][7]
-
Secondary Endpoints : Secondary measures included the Unified Dyskinesia Rating Scale (UDysRS), assessments of different motor states, the MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and other relevant scales.[6][7]
-
Safety Assessment : The collection of adverse events began after informed consent and continued until the final follow-up visit, for a total of up to 21 weeks.[9]
Phase I Clinical Trial Methodology
The Phase I study was a single-center, randomized, double-blind, placebo-controlled trial.[8]
-
Participants : Healthy male volunteers were enrolled in the study.[3]
-
Intervention : The study involved both single ascending doses and multiple ascending doses of Mesdopetam compared to placebo.[3]
-
Primary Objective : To assess the safety and tolerability of Mesdopetam.[3]
-
Secondary Objective : To evaluate the pharmacokinetic profile of Mesdopetam.[3]
Visualizing the Mechanism and Clinical Workflow
To better understand the context of these safety assessments, the following diagrams illustrate Mesdopetam's mechanism of action and the workflow of the Phase IIb clinical trial.
Caption: Mechanism of action of Mesdopetam as a dopamine D3 receptor antagonist.
Caption: Workflow of the Mesdopetam Phase IIb clinical trial.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam - Inderes [inderes.dk]
- 3. A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 5. IRLAB provides update on mesdopetam’s Phase IIb study data and the plans toward Phase III - IRLAB [irlab.se]
- 6. irlab.se [irlab.se]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. IRLAB’s drug candidate mesdopetam’s Phase I results published in scientific journal PR&P - IRLAB [irlab.se]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Mesdopetam Hemitartrate
For Immediate Release
As a frontrunner in supporting cutting-edge research and development, we are dedicated to empowering scientists and drug development professionals with critical information that extends beyond the laboratory bench. This guide provides essential, immediate safety and logistical information for the proper disposal of Mesdopetam hemitartrate (also known as IRL790), an investigational dopamine (B1211576) D3 receptor antagonist. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound's development for neurological conditions such as Parkinson's disease signifies a promising advancement in patient care.[1] Responsible management of this and all investigational compounds is a shared responsibility within the scientific community. This document outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Characterization
Prior to any disposal activities, a thorough hazard assessment must be conducted. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on its chemical class and related compounds provides guidance on potential hazards.
Chemical Identity:
-
Chemical Name: N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine, L-tartaric acid salt
-
Known as: this compound, IRL790
-
Chemical Class: Aromatic amine, sulfonamide derivative
Based on the SDS for similar dopamine antagonists, researchers should handle this compound with caution, assuming the following potential hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Regulatory Consideration:
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA). It is crucial to determine if this compound waste is considered "hazardous waste" under RCRA. This determination dictates the disposal pathway. Since a specific listing for this compound does not exist, a hazardous waste determination must be made based on its characteristics:
-
Ignitability: Unlikely for the solid form.
-
Corrosivity: Unlikely.
-
Reactivity: Unknown, but should be considered stable under normal laboratory conditions.
-
Toxicity: This is the most likely characteristic to render it hazardous.
Recommendation: In the absence of a definitive SDS, it is prudent to manage all this compound waste as hazardous pharmaceutical waste. This conservative approach ensures the highest level of safety and compliance.
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is mandatory when handling this compound for disposal.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated. | To prevent inhalation of airborne particles. |
Segregation and Storage of Waste
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
| Waste Type | Container | Labeling | Storage Location |
| Solid this compound | Sealed, leak-proof, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and the date of accumulation. | Designated Satellite Accumulation Area (SAA). |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, sealed hazardous waste container. | "Hazardous Waste," "this compound Contaminated Debris," and the date. | Designated Satellite Accumulation Area (SAA). |
| Contaminated Solutions | Sealed, leak-proof, and compatible liquid hazardous waste container. | "Hazardous Waste," "Aqueous this compound Solution," and the date. | Designated Satellite Accumulation Area (SAA). |
Disposal Procedures: A Step-by-Step Guide
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
Experimental Protocol for Waste Collection and Disposal:
-
Preparation: Ensure all necessary PPE is worn and the designated waste accumulation area is prepared.
-
Segregation: At the point of generation, carefully segregate waste containing this compound from non-hazardous waste.
-
Containerization:
-
For pure solid waste, place it directly into a designated hazardous waste container.
-
For contaminated labware, place it in a separate, appropriately labeled hazardous waste container.
-
For solutions, pour them into a designated liquid hazardous waste container, ensuring compatibility with the container material.
-
-
Labeling: Immediately label the waste container with its contents and the date.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Disposal Request: Once the container is full or has been in storage for the maximum allowed time per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Potential for Chemical Deactivation (For Informational Purposes)
While incineration is the standard, understanding the chemical vulnerabilities of this compound can be valuable for spill response and potential future disposal technologies. As an aromatic amine and sulfonamide with an ether linkage, it is susceptible to oxidative degradation.
Potential Degradation Pathways:
-
Oxidation: Strong oxidizing agents can degrade the aromatic amine and ether functional groups. Oxidation is a common degradation pathway for many pharmaceuticals.[2][3][4]
-
Hydrolysis: The ether linkage may be susceptible to hydrolysis under strong acidic or basic conditions, though this is generally less facile than oxidation for this class of compounds.
Note: Chemical deactivation should only be attempted by trained personnel following a validated and approved protocol. Incineration remains the primary recommended disposal method.
Mandatory Visualizations
To further clarify the procedural flow and logical relationships in the disposal process, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
